molecular formula C10H13N3S B12104226 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B12104226
M. Wt: 207.30 g/mol
InChI Key: MDKYPRSJADADCO-UHFFFAOYSA-N
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Description

1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (CAS Number: 1152853-63-8) is a chemical compound with the molecular formula C 10 H 13 N 3 S and a molecular weight of 207.30 g/mol. This amine-functionalized pyrazole derivative is supplied as a high-purity building block exclusively for research applications. This compound belongs to the chemotype of 4-aminopyrazoles, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential . The pyrazole core is a five-membered heterocycle containing two adjacent nitrogen atoms, and its functionalization with an amino group at the 4-position creates a versatile framework for drug discovery . The structure incorporates a (5-ethylthiophen-2-yl)methyl group at the N1 position of the pyrazole ring, contributing to its lipophilicity and potential for diverse molecular interactions. Research Applications and Value: Pyrazole and its derivatives are recognized as pharmacologically important active scaffolds possessing a wide spectrum of biological activities . 4-Aminopyrazoles, in particular, are advantageous frameworks that provide useful ligands for various enzymes and receptors . This specific compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this and related structures in multicomponent reactions (MCRs), which are powerful tools in medicinal chemistry and drug discovery for efficiently building complex molecular architectures . The broader class of pyrazole derivatives has demonstrated diverse pharmacological properties in research settings, including antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, and enzyme inhibitory activities . Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the antipsychotic CDPPB, and the anti-obesity drug Rimonabant, contain the pyrazole moiety, underscoring its proven pharmacological relevance . Handling and Usage: This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-[(5-ethylthiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-2-9-3-4-10(14-9)7-13-6-8(11)5-12-13/h3-6H,2,7,11H2,1H3

InChI Key

MDKYPRSJADADCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CN2C=C(C=N2)N

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Structural Characterization and Mapping of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed structural elucidation of the novel heterocyclic compound, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the strategic rationale behind the synthetic pathway and the application of advanced analytical techniques for unambiguous characterization.

Strategic Approach to Synthesis

The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is strategically designed based on established methodologies for the formation of pyrazole rings and the functionalization of thiophene moieties. The proposed synthetic route involves a multi-step process, beginning with the synthesis of a key β-keto ester intermediate, followed by cyclization with a hydrazine derivative, and subsequent functional group manipulations to yield the target compound.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the acylation of a suitable thiophene derivative, followed by the introduction of the pyrazole core. Pyrazoles are frequently synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2] This foundational reaction is adaptable for creating a wide array of substituted pyrazoles.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of a β-keto ester intermediate.

  • To a solution of ethyl acetoacetate in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C to generate the enolate.

  • Slowly add 2-(chloromethyl)-5-ethylthiophene to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the pyrazole ring.

  • Dissolve the purified β-keto ester in ethanol, followed by the addition of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude pyrazole can then be carried forward to the next step.

Step 3: Introduction of the amine functionality.

  • The pyrazole from the previous step is subjected to nitration at the 4-position using a mixture of nitric acid and sulfuric acid at low temperatures.

  • The resulting nitro-pyrazole is then reduced to the corresponding amine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Purify the final product, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, by recrystallization or column chromatography.

Comprehensive Structural Elucidation

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural characterization of the synthesized molecule. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR will be employed to map the carbon-hydrogen framework of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and thiophene rings, as well as the ethyl and methylene bridge protons. The chemical shifts and coupling patterns will be indicative of their electronic environments and spatial relationships.[4] The aromatic protons on the thiophene ring typically resonate in the range of δ 6.5-8.0 ppm, while the pyrazole ring protons appear at slightly lower fields.[5][6]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly diagnostic.[4]

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyrazole-H37.5 - 7.8Singlet
Pyrazole-H57.2 - 7.5Singlet
Thiophene-H3'6.8 - 7.0Doublet
Thiophene-H4'6.6 - 6.8Doublet
Methylene (-CH₂-)5.0 - 5.3Singlet
Ethyl (-CH₂CH₃)2.7 - 2.9Quartet
Ethyl (-CH₂CH₃)1.2 - 1.4Triplet
Amine (-NH₂)3.5 - 4.5Broad Singlet

Table 1: Predicted ¹H NMR Chemical Shifts for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[7] High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.[5]

Parameter Expected Value
Molecular FormulaC₁₀H₁₃N₃S
Molecular Weight207.30 g/mol
Exact Mass207.0830

Table 2: Expected Mass Spectrometry Data for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[8] Characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretches of the heterocyclic rings, and the C-S stretch of the thiophene ring are expected.[9]

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N Stretch (Pyrazole)1580 - 1620
C=C Stretch (Rings)1450 - 1550
C-S Stretch (Thiophene)600 - 800

Table 3: Expected FTIR Absorption Bands for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

Mapping and Visualization

Visualizing the experimental workflows and the molecular structure is crucial for a clear understanding of the characterization process.

G cluster_synthesis Synthesis Workflow A Starting Materials (Ethyl Acetoacetate, 2-(chloromethyl)-5-ethylthiophene) B Step 1: β-keto ester formation A->B C Step 2: Pyrazole Ring Cyclization (with Hydrazine) B->C D Step 3: Amine Introduction (Nitration & Reduction) C->D E Purified Product: 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine D->E

A high-level overview of the synthetic workflow.

G cluster_characterization Characterization Workflow Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS FTIR FTIR Spectroscopy Product->FTIR Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure

The workflow for structural characterization of the final compound.

Conclusion

The structural characterization and mapping of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine require a systematic and multi-faceted analytical approach. The proposed synthetic route provides a reliable method for obtaining the target compound. Subsequent analysis by NMR, MS, and FTIR will allow for a complete and unambiguous determination of its chemical structure. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for potential applications in drug discovery and materials science. The pyrazole moiety is a common feature in many pharmaceuticals, exhibiting a wide range of biological activities.[10] Similarly, thiophene derivatives are recognized for their pharmacological properties.[9]

References

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  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

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  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

  • SlideShare. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available from: [Link]

  • Nature. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Available from: [Link]

  • ACS Publications. Spectroscopic Study of Thiophene–Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. Available from: [Link]

  • ACS Publications. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Available from: [Link]

  • PMC. 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. Available from: [Link]

  • DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available from: [Link]

  • ARKAT USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. Available from: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

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  • Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available from: [Link]

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Sources

Pharmacological Properties of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. As a Senior Application Scientist, I evaluate 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine not merely as a static chemical entity, but as a dynamic, modular pharmacophore. This molecule synergizes two highly effective motifs: the 1H-pyrazol-4-amine core, a renowned hinge-binding element in kinase inhibitors[1],[2], and the 5-ethylthiophen-2-yl moiety, a lipophilic appendage optimized for deep-pocket insertion and sensory channel modulation[3]. This whitepaper dissects the physicochemical properties, target engagement mechanisms, and self-validating experimental workflows required to harness this compound in advanced drug development.

Structural & Physicochemical Profiling

The pharmacological utility of this compound is driven by the distinct electronic and steric properties of its two primary domains:

  • The Aminopyrazole Core (Hinge Binder): The 4-aminopyrazole system is a well-documented privileged scaffold. The primary amine acts as a critical hydrogen-bond donor, while the pyrazole nitrogens serve as hydrogen-bond acceptors. This precise spatial arrangement perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the backbone carbonyls and amides of the kinase hinge region[4],[2].

  • The 5-Ethylthiophene Motif (Hydrophobic Anchor): Connected via a flexible methylene linker, the electron-rich thiophene ring engages in π−π stacking with aromatic residues in target binding sites. The terminal ethyl group provides a calculated steric bulk that increases lipophilic efficiency (LipE), driving the molecule into deep, hydrophobic selectivity pockets (such as those found in TRPM8 channels)[3],[5].

Quantitative Data: Physicochemical Metrics

To predict the pharmacokinetic behavior of this scaffold, we must analyze its core metrics. The data below demonstrates its high compliance with Lipinski’s Rule of 5, making it an ideal candidate for oral bioavailability and potential CNS penetration.

Property / MetricValue / DescriptionPharmacological Relevance
Molecular Weight 207.30 g/mol Highly optimal for deep tissue penetration and oral bioavailability.
cLogP (Estimated) 2.1 - 2.4Balanced lipophilicity; ensures membrane permeability without driving excessive non-specific protein binding.
Topological Polar Surface Area 44.0 ŲExcellent for blood-brain barrier (BBB) penetration, crucial if targeting CNS-localized kinases or receptors.
Hydrogen Bond Donors 1 (NH₂ group)Essential for interacting with kinase hinge region backbone carbonyls.
Hydrogen Bond Acceptors 2 (Pyrazole nitrogens)Engages with backbone amides in the ATP-binding pocket.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to induced-fit pockets without excessive entropic penalty.

Pharmacological Applications & Target Engagement

Kinase Inhibition (JAK, PLK4, EGFR)

The primary application of the aminopyrazole scaffold is competitive kinase inhibition. By occupying the ATP-binding site, derivatives of this core have shown profound efficacy against Janus kinases (JAK)[2], Polo-like kinase 4 (PLK4)[1], and Epidermal Growth Factor Receptor (EGFR) mutants[4]. The causality of this binding relies on the thermodynamic stability provided by the dual hydrogen bonds formed by the pyrazole core, while the thiophene tail dictates kinome selectivity by probing the DFG-out or DFG-in conformations of the activation loop.

TRPM8 Channel Modulation

Beyond oncology, N-alkylated aminopyrazoles featuring lipophilic heteroaromatic tails have emerged as potent modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary molecular transducer of cold somatosensation. Compounds bearing the 5-ethylthiophen-2-yl motif have been patented for their ability to antagonize or agonize this channel, offering therapeutic avenues for neuropathic pain, migraine, and sensory cooling applications[3],[5].

Mechanistic Visualization

G cluster_ligand Pharmacophore Elements cluster_target Target Protein Binding Site NH2 4-Amino Group Pyrazole Pyrazole Core NH2->Pyrazole Covalent Solvent Solvent Channel NH2->Solvent Solvent Exposure Linker Methylene Linker Pyrazole->Linker N-Alkylation Hinge Hinge Region (Glu/Cys) Pyrazole->Hinge H-Bond Donor/Acceptor Thiophene Thiophene Ring Linker->Thiophene Covalent Ethyl 5-Ethyl Group Thiophene->Ethyl Covalent Hydrophobic Hydrophobic Pocket Thiophene->Hydrophobic pi-pi Stacking DeepPocket Deep Steric Pocket Ethyl->DeepPocket Van der Waals

Figure 1: Pharmacophore mapping and binding interactions of the aminopyrazole derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the synthesis and biological evaluation of this scaffold, explaining the causality behind each methodological choice.

Protocol 1: Synthesis and Functionalization of the Aminopyrazole Scaffold

Objective: Synthesize 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine via N-alkylation and subsequent reduction, avoiding harsh conditions that compromise heteroaromatic stability[6].

  • Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

    • Action: React 4-nitro-1H-pyrazole with (5-ethylthiophen-2-yl)methyl chloride in the presence of K₂CO₃ and DMF at 80°C.

    • Causality: Utilizing a nitro-pyrazole precursor prevents unwanted polyalkylation at the amine. K₂CO₃ is selected as a mild base to selectively deprotonate the pyrazole nitrogen without degrading the electron-rich thiophene ring.

    • Validation Check: Monitor by TLC (Hexane:EtOAc). The complete disappearance of the highly polar 4-nitro-1H-pyrazole baseline spot validates reaction completion.

  • Step 2: Reduction of the Nitro Group

    • Action: Reduce the intermediate using Pd/C and H₂ gas (1 atm) in methanol at room temperature.

    • Causality: Catalytic hydrogenation is explicitly chosen over metal-acid reduction (e.g., Fe/HCl) to prevent potential catalyst poisoning or cleavage of the sulfur-containing thiophene ring under harsh acidic conditions.

    • Validation Check: LC-MS analysis must show a mass shift of -30 Da (loss of two oxygens, gain of two hydrogens). The appearance of a primary amine doublet (~3300 cm⁻¹) in FTIR serves as orthogonal validation.

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of the synthesized compound against target kinases (e.g., JAK2).

  • Step 1: Reagent Preparation & Control Setup

    • Action: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a positive control (Staurosporine, 1 µM) and a negative control (1% DMSO vehicle).

    • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical; it prevents the non-specific binding of the lipophilic thiophene moiety to the microplate walls, which would otherwise result in false-positive inhibition.

    • Validation Check: The assay is only valid if the signal-to-background ratio (S/B) between DMSO and Staurosporine wells exceeds 10, and the calculated Z'-factor is > 0.6.

  • Step 2: Compound Incubation & Enzymatic Reaction

    • Action: Perform a 10-point, 3-fold serial dilution of the test compound. Pre-incubate with the kinase for 15 minutes. Initiate the reaction by adding ATP exactly at its apparent Km​ value.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, crucial for compounds exhibiting slow-binding kinetics due to deep-pocket insertion. Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive hinge-binders while remaining physiologically relevant.

    • Validation Check: Fit the resulting luminescence data to a 4-parameter logistic (4PL) curve. A Hill slope ( nH​ ) between 0.8 and 1.2 validates a 1:1 stoichiometric binding model, confirming specific target engagement.

References[6] Title: Practical Synthesis of Pyrazol-4-thiols. Source: ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c756449abda20e97b5e8a5[3] Title: US9394287B2 - Compounds useful as modulators of TRPM8. Source: Google Patents. URL: https://patents.google.com/patent/US9394287B2/en[1] Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Source: Journal of Medicinal Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01673[4] Title: Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01584[2] Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029562/[5] Title: WO2017055603A1 - Perfume emanating device. Source: Google Patents. URL: https://patents.google.com/patent/WO2017055603A1/en

Sources

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents, particularly in oncology.[1][2] Compounds featuring this heterocyclic motif have demonstrated a remarkable propensity for inhibiting protein kinases, which are critical regulators of cellular processes frequently dysregulated in disease.[3] This guide presents a comprehensive investigational framework for elucidating the in vitro mechanism of action of a novel compound, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. While specific experimental data for this molecule is not yet publicly available, its structure, combining a 1H-pyrazol-4-amine core with a substituted thiophene moiety, suggests a strong potential for kinase inhibition.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It provides a logical, multi-stage experimental plan, moving from broad cellular phenotyping to specific molecular target identification and pathway validation. Each proposed protocol is detailed with the underlying scientific rationale, ensuring that the experimental design is both robust and self-validating. The ultimate goal is to build a coherent, evidence-based narrative of the compound's biological activity at the molecular level.

Foundational Cellular Activity Profiling

The initial phase of characterization is to ascertain whether the compound elicits a biological response in a relevant cellular context. The selection of cancer cell lines for initial screening should ideally be based on known dependencies on signaling pathways commonly modulated by pyrazole-based inhibitors, such as those driven by Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs).[3]

Experiment 1: Antiproliferative Efficacy Assessment

The primary objective is to determine the compound's potency in inhibiting cell growth. A colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable, high-throughput method for quantifying cellular metabolic activity, which serves as a proxy for cell viability.[4]

Table 1: Hypothetical Antiproliferative Activity (IC₅₀) of Compound

Cell Line Cancer Type Key Pathway Dependency Hypothetical IC₅₀ (µM)
K562 Chronic Myeloid Leukemia BCR-ABL, JAK/STAT 0.85
HCT116 Colorectal Carcinoma KRAS, PI3K/Akt 1.20
MCF7 Breast Adenocarcinoma ER, PI3K/Akt 2.50

| A549 | Lung Carcinoma | EGFR, KRAS | 5.75 |

Protocol 1: MTT Antiproliferation Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Rationale: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent physiological state at the start of treatment.

  • Compound Treatment: Prepare a 2-fold serial dilution of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin). Incubate for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient to observe multi-generational effects on cell proliferation.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a semi-logarithmic graph and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experiment 2: Cell Cycle Perturbation Analysis

A common mechanism for antiproliferative agents is the induction of cell cycle arrest. Flow cytometry analysis of DNA content using a fluorescent intercalating agent like Propidium Iodide (PI) can precisely quantify the distribution of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Seed cells in 6-well plates and treat with the compound at concentrations corresponding to 1x and 2x its IC₅₀ for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Rationale: Fixation permeabilizes the cell membrane to allow PI entry and preserves the cellular structure.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Rationale: RNase A is crucial to degrade double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.

  • Data Acquisition & Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase would indicate compound-induced cell cycle arrest.

Molecular Target Deconvolution

The results from cellular phenotyping guide the search for the compound's direct molecular target. Given the pyrazole core, protein kinases are the most probable target class.[1][2][5] The workflow below outlines a systematic approach to identify and validate the specific kinase(s) inhibited by the compound.

G phenotyping Cellular Phenotyping (Antiproliferative Activity) hypothesis Hypothesis Generation (Kinase Inhibition) phenotyping->hypothesis Results suggest anti-cancer activity screening Broad Kinase Panel Screen (Identify Primary Hits) hypothesis->screening Test against kinase families validation Biochemical Assay (Determine IC₅₀ on Purified Kinase) screening->validation Validate top hits pathway Cellular Target Engagement (Western Blot for Phospho-Proteins) validation->pathway Confirm inhibition in cellular context

Caption: Experimental workflow for target identification and validation.

Experiment 3: Broad-Spectrum Kinase Selectivity Profiling

To efficiently identify potential targets, the compound should be screened against a large, diverse panel of purified human kinases. Commercial services offer assays that measure the percentage of kinase activity remaining in the presence of a fixed concentration of the inhibitor (typically 1-10 µM).

Table 2: Hypothetical Kinase Panel Screening Results (% Inhibition at 1 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine Kinase JAK2 95%
Tyrosine Kinase JAK3 88%
Tyrosine Kinase TYK2 75%
Ser/Thr Kinase CDK2 45%

| Ser/Thr Kinase | Aurora A | 30% |

Rationale: This unbiased screen can rapidly narrow down hundreds of potential targets to a small handful of high-confidence "hits," guiding subsequent validation efforts. The results in Table 2 hypothetically identify the Janus Kinase (JAK) family as the primary target.

Experiment 4: In Vitro Biochemical Potency Assay

Once primary hits are identified, their inhibition must be quantified by determining the IC₅₀ value against the purified enzymes. This is a critical step to confirm the compound is a direct and potent inhibitor.

Protocol 3: In Vitro JAK2 Kinase Assay (e.g., ADP-Glo™ Assay)

  • Reaction Setup: In a 384-well plate, add the following in order: assay buffer, purified active JAK2 enzyme, the substrate peptide (e.g., a STAT-derived peptide), and a serial dilution of the compound.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Rationale: This allows the enzyme to phosphorylate the substrate. The amount of ATP consumed and converted to ADP is directly proportional to kinase activity.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to kinase activity. Calculate the IC₅₀ from the dose-response curve.

Cellular Mechanism of Action and Pathway Validation

The final stage is to connect the direct inhibition of the molecular target (e.g., JAK2) to the observed cellular phenotype (e.g., decreased proliferation). This is achieved by demonstrating that the compound inhibits the target's signaling pathway within the cell.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response, regulating processes like cell proliferation, differentiation, and survival.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activates JAK->JAK 3. Autophosphorylation (p-JAK) STAT_mono STAT (monomer) JAK->STAT_mono 4. Phosphorylates STAT (p-STAT) STAT_dimer STAT Dimer STAT_mono->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Translocates to Nucleus Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Compound 1-((5-Ethylthiophen-2-yl)methyl)- 1H-pyrazol-4-amine Compound->JAK INHIBITS Cytokine Cytokine Cytokine->CytokineReceptor 1. Binds

Caption: The JAK/STAT signaling pathway and the hypothesized point of inhibition.

Experiment 5: Cellular Target Engagement by Western Blot

Western blotting is used to measure the levels of specific proteins and their phosphorylation status. If the compound inhibits JAK2 in cells, a decrease in the phosphorylated forms of JAK2 (p-JAK2) and its downstream substrate STAT3 (p-STAT3) should be observed.

Protocol 4: Western Blot Analysis of Phospho-Proteins

  • Cell Treatment & Lysis: Treat cells (e.g., K562) with the compound at 0.5x, 1x, and 5x its IC₅₀ for a short duration (e.g., 2-6 hours).[3] Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of signaling proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-JAK2, total JAK2, p-STAT3, and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-JAK2/Total JAK2) provides strong evidence of target engagement in a cellular context.

Conclusion and Forward Look

This technical guide outlines a rigorous, multi-faceted strategy to define the in vitro mechanism of action for the novel compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. By systematically progressing from broad cellular effects to specific molecular interactions, this framework enables the construction of a robust, data-driven understanding of the compound's biological activity.

The hypothetical findings presented—potent antiproliferative activity, driven by the direct and specific inhibition of the JAK2 kinase, leading to the blockade of STAT3 phosphorylation—provide a plausible mechanism consistent with the compound's chemical structure. This foundational knowledge is indispensable for guiding further preclinical development, including lead optimization, selectivity profiling against other kinase families, and eventual in vivo efficacy and safety studies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

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  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). PubMed. [Link]

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  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. [Link]

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  • Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. (2025). ResearchGate. [Link]

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A Framework for Determining the Biosafety and Preliminary Toxicity Profile of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is a novel chemical entity with no publicly available biosafety or toxicity data. This guide, therefore, provides an expert-driven strategic framework for establishing such a profile, rather than a review of existing information. The methodologies described are based on internationally recognized guidelines and best practices in toxicology.

Executive Summary

The development of any new chemical entity (NCE), such as 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, for pharmaceutical or other applications, necessitates a rigorous evaluation of its safety profile. This guide outlines a tiered, systematic approach to characterize the preliminary biosafety and toxicity of this novel compound. The strategy begins with in silico and in vitro assessments to predict potential liabilities and progresses to focused in vivo studies. This framework is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The core of this guide is built upon established OECD (Organisation for Economic Co-operation and Development) guidelines to ensure regulatory compliance and scientific robustness.

Introduction to the Compound and Its Structural Alerts

1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring linked to an ethyl-substituted thiophene moiety. Both pyrazole and thiophene rings are common in pharmacologically active molecules.[1][2] However, they also present potential toxicological flags that warrant careful investigation.

  • Pyrazole Core: Pyrazole derivatives have a wide range of biological activities, from anti-inflammatory to analgesic.[3][4] However, some derivatives have been associated with toxicities, including mitochondrial inhibition.[5]

  • Thiophene Moiety: The thiophene ring is susceptible to metabolic activation by cytochrome P450 (CYP450) enzymes.[6][7] This can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which have been implicated in hepatotoxicity and nephrotoxicity in other thiophene-containing drugs.[8][9]

Given these structural features, a comprehensive safety assessment is critical.

A Tiered Approach to Safety and Toxicity Assessment

A tiered approach is the most logical and resource-efficient strategy for assessing the safety of an NCE. It allows for early identification of potential hazards and informs decisions at each stage of development.

G cluster_0 Tier 1: In Silico & In Vitro Assessment cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Decision Point & Further Studies in_silico In Silico Modeling (DEREK, SAR) cytotoxicity In Vitro Cytotoxicity (OECD 129) in_silico->cytotoxicity Predicts Cytotoxicity genotoxicity Genotoxicity (Ames Test) (OECD 471) cytotoxicity->genotoxicity Provides Dose Range cardiac Cardiac Safety (hERG) genotoxicity->cardiac Assesses Mutagenicity acute_oral Acute Oral Toxicity (OECD 423) cardiac->acute_oral Early Safety Screen decision Go / No-Go Decision Risk Assessment acute_oral->decision Provides LD50 Cut-off & In Vivo Data repeated_dose Sub-acute / Repeated Dose Studies (Target Organ ID) decision->repeated_dose If 'Go' & Warranted

Caption: Tiered workflow for toxicity assessment.

Tier 1: In Vitro and In Silico Profiling

This initial phase uses non-animal methods to screen for fundamental toxicities.

In Silico Toxicity Prediction

Before synthesis or in the early stages, computational models can predict potential toxicities based on the chemical structure. Software like DEREK Nexus can identify structural alerts that are associated with specific toxicities, such as mutagenicity or skin sensitization, guiding the initial experimental design.

In Vitro Basal Cytotoxicity

Principle: To determine the concentration at which the compound causes general cell death. This data is crucial for dose selection in subsequent, more specific assays and can be used to estimate a starting dose for in vivo studies.[10][11]

Protocol: Neutral Red Uptake (NRU) Assay (Adapted from OECD GD 129)

  • Cell Culture: Plate Balb/c 3T3 cells (or another suitable cell line) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Dosing: Prepare a serial dilution of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compound for 24-48 hours.

  • Neutral Red Staining: Wash the cells and incubate with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

  • Extraction & Measurement: Wash the cells, then extract the dye. Measure the absorbance at ~540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescription
Cell Line Balb/c 3T3 Mouse Fibroblasts
Endpoint IC50 (Concentration inhibiting 50% of viability)
Controls Vehicle (e.g., 0.5% DMSO), Positive (e.g., Sodium Lauryl Sulfate)
Purpose Dose-range finding for subsequent assays; starting dose estimation for acute oral toxicity.[12]
Genotoxicity Assessment

Principle: To assess the potential of the compound to cause mutations in the DNA. The bacterial reverse mutation assay, or Ames test, is the standard initial screen.[13][14] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Protocol: Ames Test (Adapted from OECD 471)

  • Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[13]

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[14]

  • Exposure: The most common methods are plate incorporation or pre-incubation.[13] In the pre-incubation method, the test compound, bacterial culture, and S9 mix (if used) are incubated together before being plated on minimal glucose agar.

  • Incubation: Incubate plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Evaluation: A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.

G cluster_0 Incubation cluster_1 Result compound Test Compound mix Mix & Pre-incubate compound->mix bacteria Histidine-deficient Salmonella Strain bacteria->mix s9 S9 Liver Extract (Metabolic Activation) s9->mix plate Plate on Histidine-deficient Agar mix->plate incubate Incubate 48-72h plate->incubate no_growth No Growth (Negative Result) incubate->no_growth If no mutation growth Colony Growth (Positive Result - Mutagenic) incubate->growth If reverse mutation occurs

Caption: Workflow of the Ames Test for mutagenicity.

Cardiovascular Safety Screening: hERG Assay

Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[15] Early screening for hERG inhibition is a critical step in safety pharmacology. Automated patch-clamp or fluorescence-based assays are common high-throughput methods.[16][17]

Protocol: Thallium Flux Assay (Example of a fluorescence-based method)

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[16]

  • Dye Loading: Load cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add various concentrations of the test compound to the cells.

  • Stimulation: Add a thallium-containing stimulation buffer. If the hERG channels are open, thallium ions (Tl+) will enter the cells and cause an increase in fluorescence.[16]

  • Measurement: Measure the fluorescence intensity kinetically. hERG inhibitors will block the entry of Tl+, resulting in a reduced fluorescence signal.

  • Analysis: Calculate the IC50 for hERG inhibition.

Tier 2: In Vivo Acute Systemic Toxicity

If the Tier 1 results are acceptable (i.e., no significant cytotoxicity, genotoxicity, or hERG inhibition at relevant concentrations), a limited in vivo study is performed to understand the compound's effects on a whole organism.

Principle: The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify the compound into a GHS (Globally Harmonised System) toxicity category based on the LD50 cut-off values.[18][19][20]

Protocol: Acute Toxic Class Method (Adapted from OECD 423)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[18]

  • Dose Selection: Based on the in vitro cytotoxicity data and any other available information, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[19][20]

  • Procedure:

    • Dose a group of 3 animals with the starting dose via oral gavage.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[18]

    • The outcome (e.g., no mortality, mortality in 1-2 animals, or mortality in all 3) determines the next step: either stopping the test, testing at a lower dose, or testing at a higher dose with another group of 3 animals.[18]

  • Endpoint: The primary endpoint is mortality, which allows for classification of the substance. Detailed clinical observations (changes in skin, fur, eyes, behavior, etc.) and body weight changes are also critical data points.

ParameterDescription
Guideline OECD 423 (Acute Toxic Class Method)[21]
Animal Model Rat, single-sex (usually female)[18]
Dosing Route Oral Gavage
Endpoint Mortality and clinical signs, allowing classification into a GHS category.[19]
Purpose Determine the acute toxicity profile and inform dose selection for potential future studies.

Data Interpretation and Path Forward

The collective data from this tiered approach will provide a preliminary but comprehensive biosafety profile for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

  • A negative profile (high IC50 in cytotoxicity, non-mutagenic in Ames, high IC50 for hERG, and low acute oral toxicity) would support further development.

  • A positive finding in any of the Tier 1 assays (e.g., a positive Ames test) is a significant red flag and may halt development or trigger more extensive mechanistic toxicology studies.

  • The results of the acute oral toxicity study will provide crucial information on potential target organs and the overall in vivo response, guiding the design of any necessary repeated-dose toxicity studies.

This structured, guideline-driven framework ensures that the biosafety and toxicity of novel compounds are evaluated in a scientifically sound, ethical, and efficient manner, providing the critical data needed for informed decision-making in the drug development process.

References

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  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL: [Link]

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  • Title: OECD guidelines for acute oral toxicity studies: an overview Source: International Journal of Research in Ayurveda and Pharmacy URL: [Link]

  • Title: Ames Mutagenicity Test Source: Nelson Labs URL: [Link]

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  • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity Source: ACS Publications URL: [Link]

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  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: hERG Safety Assay Source: Evotec URL: [Link]

  • Title: OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: National Toxicology Program URL: [Link]

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: OECD URL: [Link]

  • Title: Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS Source: BMG LABTECH URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) Source: Tox Lab URL: [Link]

  • Title: Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage Source: OECD URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC URL: [Link]

  • Title: 1-ethyl-5-methyl-1H-pyrazol-4-amine — Chemical Substance Information Source: NextSDS URL: [Link]

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  • Title: CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)
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In-depth Technical Guide on the Putative Target Receptor Binding of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is a novel chemical entity with no publicly available data on its direct receptor binding affinity. This guide, therefore, adopts a predictive and methodological framework based on the well-established pharmacology of its core chemical scaffolds: pyrazole and thiophene. The principles and protocols outlined herein provide a robust roadmap for the experimental determination of its binding characteristics.

Introduction: Deconstructing a Novel Scaffold

The compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine integrates two privileged heterocyclic scaffolds in medicinal chemistry: pyrazole and thiophene. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects, often through interactions with specific receptor targets.[1] Similarly, the thiophene ring is a key component in numerous approved drugs, valued for its ability to modulate target engagement.[2] The combination of these two moieties in the specified arrangement suggests the potential for novel pharmacological activity, warranting a thorough investigation into its target binding profile.

This guide will provide a structured approach to hypothesize and experimentally validate the target receptor binding affinity of this compound. We will explore potential target classes based on structure-activity relationships (SAR) of related molecules and detail the requisite experimental workflows to elucidate its binding kinetics and affinity.

Part 1: Target Hypothesis Based on Structural Analogs

The initial step in characterizing a novel compound is to form a rational hypothesis about its potential biological targets. This is achieved by examining the known activities of structurally related molecules.

The Pyrazole Core: A Versatile Pharmacophore

The pyrazole nucleus is a cornerstone of many biologically active compounds.[1] Notably, substituted pyrazoles have been identified as potent ligands for a variety of receptors:

  • Cannabinoid Receptors (CB1): Certain biarylpyrazole derivatives have been developed as potent and specific antagonists for the CB1 receptor.[3][4] Key structural features for this activity often include specific substitutions at the 1, 3, and 5-positions of the pyrazole ring.[3][4]

  • Sigma-1 (σ₁) Receptors: A series of 1-arylpyrazoles have been reported as potent antagonists of the σ₁ receptor, with potential applications in neuropathic pain.[5] These compounds typically feature an amino group connected to the pyrazole core via a spacer.[5]

  • Kinases: Pyrazole-based compounds have been investigated as inhibitors of various kinases, including Akt, which are crucial in cancer cell signaling pathways.[6]

The Thiophene Moiety: Enhancing Biological Interactions

Thiophene rings are often incorporated into drug candidates to improve their pharmacokinetic properties and target interactions. Hybrid molecules combining pyrazole and thiophene have shown promise in several therapeutic areas:

  • Anticancer Activity: Pyrazole-thiophene hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7).[2][7] Some of these compounds have been shown to inhibit key targets in cancer progression like EGFR and VEGFR-2.[8][9]

  • Antimicrobial Properties: The combination of these heterocycles can also lead to significant antibacterial and antifungal activities.[1]

Given the 4-amino substitution on the pyrazole ring and the ethylthiophen-2-yl)methyl group at the 1-position, initial hypotheses for the target of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine could include receptors and enzymes where an amino group and a substituted aromatic system are key for binding.

Part 2: Experimental Workflow for Binding Affinity Determination

Once a set of putative targets is identified, a systematic experimental approach is required to determine the binding affinity. This section details the standard protocols for such an investigation.

Initial Screening: Broad-Based Target Profiling

A high-throughput screening approach against a panel of common drug targets is an efficient first step. This can rapidly identify potential interactions and guide further, more focused studies.

Workflow: Receptor Panel Screening

G Compound Test Compound (1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine) Panel Commercial Receptor Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) Compound->Panel Incubation Assay Binding Assays (Radioligand or Fluorescence-based) Panel->Assay Measurement Data Initial Hit Identification (% Inhibition at a fixed concentration) Assay->Data Data Acquisition Analysis Prioritization of Hits (Based on potency and target class) Data->Analysis Interpretation

Caption: High-throughput screening workflow.

Quantitative Binding Assays: Determining Affinity Constants

For the identified "hits" from the initial screen, quantitative binding assays are performed to determine key affinity parameters such as the inhibition constant (Ki) or the dissociation constant (Kd).

Protocol: Radioligand Binding Assay

This is a widely used method to characterize the interaction between a ligand and a receptor.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Cell Membranes: Prepare membranes from cells overexpressing the target receptor.

    • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor.

    • Test Compound: A dilution series of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

    • Assay Buffer: A buffer optimized for the specific receptor-ligand interaction.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes and bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

  • Quantification:

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinity Data

Target ReceptorRadioligandTest Compound Ki (nM)
Cannabinoid Receptor 1 (CB1)[³H]CP-55,940To be determined
Sigma-1 Receptor (σ₁)-PentazocineTo be determined
Akt1 KinaseKinase-Glo AssayTo be determined
Orthogonal Assays: Confirming the Interaction

To ensure the observed binding is not an artifact of the assay format, it is crucial to use an orthogonal method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Workflow: Surface Plasmon Resonance (SPR)

G cluster_prep Preparation cluster_binding Binding Analysis cluster_data Data Output Immobilize Immobilize Target Receptor on Sensor Chip Inject Inject Test Compound (Analyte) Immobilize->Inject Association Measure Association (kon) Inject->Association Dissociation Measure Dissociation (koff) Association->Dissociation Calculate Calculate Dissociation Constant (Kd = koff / kon) Dissociation->Calculate

Caption: SPR experimental workflow for affinity determination.

Conclusion

While the precise target receptor and binding affinity of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine remain to be experimentally determined, its chemical structure, featuring both pyrazole and thiophene moieties, suggests a high potential for biological activity. The methodologies outlined in this guide provide a comprehensive and scientifically rigorous framework for elucidating its pharmacological profile. By employing a combination of initial broad-based screening and subsequent quantitative and orthogonal binding assays, researchers can systematically identify and characterize the molecular targets of this novel compound, paving the way for its potential development as a therapeutic agent.

References

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A High-Throughput Screening Guide for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone for developing targeted therapeutics, particularly in oncology.[4][5] This guide provides an in-depth, field-proven framework for the high-throughput screening (HTS) of a focused library of 1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine derivatives. We will detail a strategic screening cascade designed to identify and validate potent and selective inhibitors of a therapeutically relevant protein kinase, using the Mitogen-Activated Protein Kinase (MAPK) pathway as an exemplary target. This document outlines the critical decision-making processes, detailed experimental protocols, and robust data analysis workflows required to progress from a large compound library to a set of validated, high-quality hits suitable for lead optimization.

Introduction to the Target Landscape: The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, making them one of the most critical target classes in drug discovery.[6] Dysregulation of kinase activity, particularly within signaling cascades like the MAPK/ERK pathway, is a hallmark of many cancers.[7][8][9] The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a key driver of tumor progression.[9][10]

The selection of the 1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine scaffold is deliberate. Pyrazole-containing molecules have demonstrated significant success as kinase inhibitors, including approved drugs like Crizotinib and Ruxolitinib.[3] This suggests that the scaffold is well-suited for presentation of functional groups into the ATP-binding pocket of kinases. This guide will therefore focus on a hypothetical HTS campaign against MEK1, a critical kinase within the MAPK/ERK pathway.

The High-Throughput Screening (HTS) Cascade: A Strategic Framework

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to efficiently identify true hits while systematically eliminating artifacts and false positives.[11][12] Our workflow is designed to maximize efficiency and confidence in the final hit list.

HTS_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Characterization Library Compound Library (~10,000 Derivatives) Primary_Screen Primary HTS Assay (Luminescence-Based MEK1 Assay) Single Concentration (e.g., 10 µM) Library->Primary_Screen Primary_Hits Primary Hits (~300 Compounds, ~3% Hit Rate) Primary_Screen->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Primary_Hits->Hit_Confirmation Primary_Hits->Hit_Confirmation Orthogonal_Screen Orthogonal Assay (TR-FRET Based MEK1 Assay) Hit_Confirmation->Orthogonal_Screen Confirmed_Hits Confirmed & Validated Hits (~100 Compounds) Orthogonal_Screen->Confirmed_Hits Dose_Response Dose-Response Curves (IC50 Determination) Confirmed_Hits->Dose_Response Confirmed_Hits->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Validated_Leads Validated Hit Series (for Lead Optimization) SAR->Validated_Leads

Figure 1: The HTS cascade for identifying kinase inhibitors.

Phase 1: Primary Assay Development & Execution

The primary screen must be robust, scalable, and cost-effective.[13] For kinase targets, luminescence-based assays that measure ATP consumption are an industry standard due to their high sensitivity and simple "add-and-read" format.[14][15]

Rationale for Assay Selection: The Kinase-Glo™ Assay

We will employ a luminescence-based ATP depletion assay, such as the Promega Kinase-Glo™ assay.[16]

  • Principle: Kinase activity consumes ATP. After the kinase reaction, the remaining ATP is used by luciferase to generate a light signal.[17] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The signal is therefore inversely proportional to kinase activity.[16][18]

  • Why this choice? This format is less prone to interference from fluorescent compounds, has a large dynamic range, and uses a single-reagent addition step, which is ideal for automation.[15]

Assay Validation: Ensuring Robustness with the Z'-Factor

Before commencing the full screen, the assay must be rigorously validated.[19][20] The most critical metric for HTS is the Z'-factor, which quantifies the separation between positive and negative controls, accounting for data variation.[21][22][23]

The Z'-factor is calculated as:

Z′=1−∣μp​−μn​∣(3σp​+3σn​)​

Where:

  • μp​ and σp​ are the mean and standard deviation of the positive control (e.g., no enzyme or a known potent inhibitor).

  • μn​ and σn​ are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO vehicle).[23]

Interpretation of Z'-Factor: [21][22]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; requires optimization.

  • Z' < 0: The assay is not suitable for screening.

Detailed Experimental Protocol: Primary MEK1 Kinase-Glo™ Screen
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, pH 7.5). Prepare MEK1 enzyme and substrate (e.g., inactive ERK1) in assay buffer.

  • Compound Dispensing: Using an acoustic dispenser, transfer 20 nL of each library compound (at 10 mM in DMSO) to a 1536-well assay plate. This results in a final screening concentration of 10 µM.

  • Controls: Designate columns for controls:

    • Negative Control (0% Inhibition): Add DMSO vehicle only.

    • Positive Control (100% Inhibition): Add a known MEK1 inhibitor (e.g., Trametinib) at a high concentration (e.g., 20 µM).

  • Enzyme/Substrate Addition: Add 1 µL of the MEK1/ERK1 solution to each well.

  • Reaction Initiation: Add 1 µL of ATP solution to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 2 µL of Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescence signal.

  • Signal Reading: After a 10-minute incubation to stabilize the signal, read the luminescence on a plate reader.

Phase 2: Hit Confirmation and Orthogonal Validation

The goal of this phase is to eliminate false positives and confirm that the activity is genuinely directed at the target.[24][25]

The Importance of Eliminating False Positives

Primary HTS hits can arise from numerous artifacts, including compound autofluorescence (not an issue for luminescence), aggregation, or non-specific reactivity.[11] Therefore, re-testing hits and using a secondary, mechanistically different assay is non-negotiable.[12][26]

Protocol for an Orthogonal Assay: TR-FRET

Homogeneous Time-Resolved Fluorescence (HTRF®) or other TR-FRET assays provide an excellent orthogonal method.[27][28]

  • Principle: This assay measures the phosphorylation of a substrate directly. A biotinylated substrate and a phospho-specific antibody are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore, respectively.[29][30] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[29]

  • Why this choice? It directly measures product formation rather than substrate depletion, making it a true orthogonal approach.[26] It is also a robust, homogeneous assay format suitable for follow-up studies.[27][31]

Data Summary: Hit Triage

Hits from the primary screen are first re-tested in the primary assay to confirm activity. Confirmed hits are then progressed to the TR-FRET assay. Only compounds showing activity in both assays are considered validated hits.

MetricPrimary ScreenHit ConfirmationOrthogonal Screen
Number of Compounds 10,000~300~250
Assay Format Luminescence (ATP Depletion)Luminescence (ATP Depletion)TR-FRET (Product Formation)
Concentration 10 µM10 µM10 µM
Outcome ~3% initial hit rate~83% confirmation rate~40% validation rate
Final Validated Hits N/AN/A~100
Table 1: A representative data funnel for the HTS triage process.

Phase 3: Dose-Response Analysis and Potency Determination

Validated hits must be characterized by their potency, typically by determining the half-maximal inhibitory concentration (IC50).[32]

Rationale and Protocol for IC50 Determination

An IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[33][34] This is a critical metric for ranking compounds and establishing a structure-activity relationship (SAR).[11]

  • Compound Preparation: Create a serial dilution series for each validated hit, typically starting from 50 µM and using a 3-fold dilution over 10 points.

  • Assay Execution: Perform the primary kinase assay (Kinase-Glo™) using this dilution series.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration.[35][36] Fit the data to a four-parameter logistic model to determine the IC50 value.[33]

Data Presentation: Validated Hit Potency
Compound IDScaffold VariationIC50 (µM) - Primary AssayIC50 (µM) - Orthogonal Assay
V-0015-Ethylthiophen-2-yl0.250.31
V-0025-Propylthiophen-2-yl0.891.10
V-0035-Chlorothiophen-2-yl5.606.20
V-0044-Fluorophenyl1.151.35
V-0055-Ethylfuran-2-yl> 20> 20
Table 2: Example dose-response data for a selection of validated hits, demonstrating early SAR.

Characterizing Mechanism of Action (MoA)

Understanding where our validated hits act is crucial. As we targeted MEK1, we hypothesize that our compounds interfere with the MAPK/ERK signaling pathway.

The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a cascade of kinases that transmits signals from cell surface receptors to the nucleus, regulating gene expression related to cell growth and survival.[9] Our inhibitors are designed to block the phosphorylation of ERK by MEK1, thereby inhibiting downstream signaling.

MAPK_Pathway cluster_input Upstream Signals cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor Our Pyrazole Derivative (V-001) Inhibitor->MEK

Figure 2: The MAPK/ERK signaling pathway, indicating the target of our inhibitors.

Summary and Forward Look

This guide has detailed a comprehensive and robust HTS workflow for the identification of novel kinase inhibitors based on a 1-((5-ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine scaffold. By employing a strategic cascade of a validated primary assay, an orthogonal confirmation assay, and dose-response characterization, we can efficiently triage a large compound library to a small set of high-quality, validated hits. The initial SAR data suggests that modifications to the thiophene ring significantly impact potency.

The next steps in this drug discovery program would involve:

  • Selectivity Profiling: Screening the validated hits against a panel of other kinases to determine their selectivity profile.

  • Cellular Assays: Confirming the activity of the compounds in cell-based assays that measure downstream effects of MEK1 inhibition (e.g., phospho-ERK levels).

  • Hit-to-Lead Chemistry: Initiating a medicinal chemistry campaign to synthesize new analogs based on the initial SAR to improve potency, selectivity, and drug-like properties.

References

  • PubMed.

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Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Pyrazole derivatives are a cornerstone in pharmaceutical development, known for a wide range of biological activities.[1][2][3] This protocol outlines a robust three-step synthetic route commencing from commercially available starting materials. The methodology is designed for reproducibility and scalability, detailing the synthesis of a key alkylating agent, the subsequent regioselective N-alkylation of a pyrazole precursor, and a final reduction to yield the target amine. Each step is accompanied by detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure both scientific integrity and user safety.

Introduction: The Significance of Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-cancer, and anti-infective properties.[4][5] Specifically, 4-aminopyrazole derivatives serve as versatile building blocks for constructing more complex molecular architectures.[6][7] The strategic introduction of a substituted thiophene moiety, as in the target molecule, is a common strategy in drug design to modulate physiochemical properties and enhance biological activity.

This guide details a reliable synthetic pathway that addresses common challenges in pyrazole chemistry, such as regioselectivity during N-alkylation. The chosen strategy involves:

  • Synthesis of the key intermediate, 2-(chloromethyl)-5-ethylthiophene.

  • N-alkylation of 4-nitropyrazole, which circumvents potential side reactions with the amino group and helps control regioselectivity.

  • Reduction of the nitro-intermediate to afford the final 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

Overall Synthetic Scheme

The synthesis proceeds through the three distinct stages outlined below.

G A 2-Ethylthiophene C 2-(Chloromethyl)-5-ethylthiophene (Intermediate 1) A->C Step 1: Chloromethylation B Paraformaldehyde, HCl F 1-((5-Ethylthiophen-2-yl)methyl)-4-nitro-1H-pyrazole (Intermediate 2) C->F Step 2: N-Alkylation D 4-Nitropyrazole E K2CO3, DMF H 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (Final Product) F->H Step 3: Nitro Reduction G SnCl2·2H2O, HCl

Caption: Overall three-step reaction scheme.

Materials and Reagents

ReagentFormulaCAS No.SupplierPurity
2-EthylthiopheneC₆H₈S872-55-9Sigma-Aldrich98%
Paraformaldehyde(CH₂O)n30525-89-4Sigma-Aldrich95%
Hydrochloric Acid, conc.HCl7647-01-0Fisher Scientific37%
Dichloromethane (DCM)CH₂Cl₂75-09-2VWRAnhydrous, 99.8%
Sodium BicarbonateNaHCO₃144-55-8Sigma-Aldrich≥99.5%
Anhydrous Magnesium SulfateMgSO₄7487-88-9Sigma-Aldrich≥99.5%
4-NitropyrazoleC₃H₃N₃O₂3034-41-1Combi-Blocks97%
Potassium CarbonateK₂CO₃584-08-7Sigma-AldrichAnhydrous, 99%
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2VWRAnhydrous, 99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6Fisher ScientificHPLC Grade
HexanesC₆H₁₄110-54-3Fisher ScientificHPLC Grade
Stannous Chloride DihydrateSnCl₂·2H₂O10025-69-1Sigma-Aldrich98%
Ethanol (EtOH)C₂H₅OH64-17-5VWR200 Proof

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-5-ethylthiophene (Intermediate 1)

Rationale: This step involves the direct chloromethylation of 2-ethylthiophene. This is an electrophilic aromatic substitution reaction where the electron-rich thiophene ring attacks an in-situ generated electrophile from formaldehyde and HCl.[8][9] The reaction is conducted at a low temperature to minimize the formation of polymeric byproducts and the common side-product, bis-(5-ethyl-2-thienyl)methane.[10][11]

WARNING: The product, 2-(chloromethyl)-5-ethylthiophene, is expected to be a potent lachrymator and is unstable upon storage.[11] This procedure must be performed in a well-ventilated chemical fume hood, and the product should be used immediately in the next step.

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet adapter.

  • Place the flask in an ice-salt bath.

  • To the flask, add 2-ethylthiophene (11.2 g, 100 mmol) and concentrated hydrochloric acid (40 mL).

  • Begin vigorous stirring and allow the mixture to cool to 0 °C.

  • In a separate beaker, create a slurry of paraformaldehyde (4.5 g, 150 mmol) in concentrated hydrochloric acid (20 mL).

  • Add the paraformaldehyde slurry portion-wise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 5 °C.[11]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 4 hours.

  • Remove the ice bath and pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water and 50 mL of dichloromethane (DCM).

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat the rotovap bath above 30 °C due to the product's instability.

  • The crude product, a pale yellow oil, should be used immediately without further purification. Expected yield is approximately 11-13 g (68-81%).

Step 2: Synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-4-nitro-1H-pyrazole (Intermediate 2)

Rationale: This step is a standard N-alkylation reaction. 4-Nitropyrazole is deprotonated by a mild base, potassium carbonate, to form the pyrazolate anion. This anion then acts as a nucleophile, displacing the chloride from the electrophilic 2-(chloromethyl)-5-ethylthiophene synthesized in Step 1. DMF is used as a polar aprotic solvent to facilitate the SN2 reaction. While alkylation of pyrazoles can yield a mixture of N1 and N2 isomers, the substitution at the N1 position is generally favored for 4-substituted pyrazoles.

Procedure:

  • To a 250 mL round-bottom flask, add 4-nitropyrazole (11.3 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol) to anhydrous DMF (100 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Dissolve the crude 2-(chloromethyl)-5-ethylthiophene (assuming ~100 mmol from the previous step) in 20 mL of anhydrous DMF.

  • Add the solution of the chloromethylthiophene dropwise to the stirred pyrazole suspension over 30 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate should form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL).

  • Recrystallize the crude solid from an ethanol/water mixture or purify by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the pure product as a yellow solid. Expected yield: 18-21 g (75-88% over two steps).

Step 3: Synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (Final Product)

Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic, high-yielding method for this transformation.[12] The mechanism involves the transfer of electrons from Sn(II) to the nitro group in an acidic medium.

Procedure:

  • In a 500 mL round-bottom flask, suspend 1-((5-Ethylthiophen-2-yl)methyl)-4-nitro-1H-pyrazole (12.0 g, 50 mmol) in 150 mL of ethanol.

  • To this suspension, add stannous chloride dihydrate (56.4 g, 250 mmol) in one portion.

  • Place the flask in an ice bath and slowly add concentrated hydrochloric acid (50 mL) dropwise with vigorous stirring. The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80-85 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding a 6 M sodium hydroxide (NaOH) solution until the pH is ~10-11. A thick, white precipitate of tin salts will form.

  • Add 150 mL of ethyl acetate to the mixture and stir vigorously for 30 minutes.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts. Wash the Celite® pad thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (gradient elution, 0-10% methanol in dichloromethane) to afford the final product as a light brown solid or viscous oil. Expected yield: 8.3-9.4 g (80-90%).

Characterization of Final Product

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the ethyl group protons (triplet and quartet), thiophene ring protons (two doublets), the methylene bridge protons (singlet), and the pyrazole ring protons (two singlets), as well as a broad singlet for the -NH₂ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₀H₁₃N₃S [M+H]⁺.

  • FT-IR (ATR, cm⁻¹): Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C/C=N stretching.

Laboratory Workflow Visualization

G cluster_0 Step 1: Intermediate 1 Prep cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Final Product Synthesis s1_setup 1. Assemble Flask in Ice Bath s1_add 2. Add Reagents (2-EtTh, HCl) s1_setup->s1_add s1_react 3. Add PFA Slurry (0-5 °C, 4h) s1_add->s1_react s1_workup 4. Quench & Extract (DCM) s1_react->s1_workup s1_dry 5. Dry & Concentrate (<30 °C) s1_workup->s1_dry s2_react 7. Add Intermediate 1 (60 °C, 12-16h) s1_dry->s2_react Use Immediately s2_setup 6. Combine Pyrazole & Base in DMF s2_setup->s2_react s2_precip 8. Precipitate in Water s2_react->s2_precip s2_filter 9. Filter & Wash Solid s2_precip->s2_filter s2_purify 10. Purify/Recrystallize s2_filter->s2_purify s3_setup 11. Suspend Intermediate 2 with SnCl2 s2_purify->s3_setup s3_react 12. Add HCl & Reflux (3h) s3_setup->s3_react s3_workup 13. Basify & Extract (EtOAc) s3_react->s3_workup s3_filter 14. Filter via Celite® s3_workup->s3_filter s3_purify 15. Column Chromatography s3_filter->s3_purify s3_char 16. Characterization s3_purify->s3_char

Caption: Step-by-step laboratory workflow diagram.

References

  • Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACE- TOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific and Industrial Research, 39(1-c), 14-17. [Link: Provided by Grounding Tool]
  • ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis. Retrieved from ChemicalBook. [Link: Provided by Grounding Tool]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(Chloromethyl)thiophene: 2-Thiophenemethanol vs. Direct Chloromethylation. BenchChem. [Link: Provided by Grounding Tool]
  • Singh, P., & Paul, K. (2016). α‐Aryl‐β,β‐Ditosyloxy Ketones as Versatile Precursors: Convenient, Direct, Metal‐free and Regioselective Synthesis of 4,5‐Diaryl/1,4,5‐Triaryl Pyrazoles. ChemistrySelect, 1(15), 4697-4701. [Link: https://www.researchgate.net/figure/Synthesis-of-4-4-methylphenyl-5-thiophen-2-yl-1H-pyrazole-5-b_fig2_307548843]
  • W. S. Emerson and T. M. Patrick, Jr. (1955). 2-Chloromethylthiophene. Organic Syntheses, Coll. Vol. 3, p.197. [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0197]
  • Google Patents. (n.d.). BRPI0209874B1 - Process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation. [Link: Provided by Grounding Tool]
  • Google Patents. (n.d.). WO2002094806A1 - Chloromethylation of thiophene. [Link: Provided by Grounding Tool]
  • Quiroga, J., Portilla, J., & Abonía, R. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 43(1), 194-211. [Link: Provided by Grounding Tool]
  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link: Provided by Grounding Tool]
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link: Provided by Grounding Tool]
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link: Provided by Grounding Tool]
  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link: Provided by Grounding Tool]
  • Arkivoc. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [Link: Provided by Grounding Tool]
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link: Provided by Grounding Tool]
  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(2-aminophenyl)-1H-pyrazole. [Link: https://www.prepchem.com/synthesis-of-1-methyl-4-2-aminophenyl-1h-pyrazole]
  • Thieme E-Books & E-Journals. (n.d.). A Convenient and Practical Synthesis of Aminopyrazoles. [Link: Provided by Grounding Tool]
  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. [Link: Provided by Grounding Tool]
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link: Provided by Grounding Tool]
  • PMC. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Link: Provided by Grounding Tool]
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link: Provided by Grounding Tool]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • Asian Publication Corporation. (2022). Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles. [Link: Provided by Grounding Tool]

Sources

Application Note: Preparation and Cell Culture Assay Guidelines for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides comprehensive, field-proven guidelines for the preparation, handling, and in vitro evaluation of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine . As a privileged pharmacophore, the 1H-pyrazol-4-amine scaffold is extensively utilized in the design of targeted covalent inhibitors, kinase modulators (e.g., JAK, PLK4), and epigenetic probes[1][2]. However, the incorporation of the highly lipophilic 5-ethylthiophen-2-yl moiety introduces specific physicochemical challenges in aqueous cell culture environments. This guide establishes a self-validating protocol to ensure compound stability, prevent aqueous precipitation, and guarantee reproducible cellular assays.

Pharmacological Context & Rationale

Aminopyrazoles are critical building blocks in modern drug discovery. The pyrazole core frequently acts as a hydrogen bond donor/acceptor in the hinge region of kinases, while the exocyclic amine at the 4-position serves as a versatile vector for extending into solvent-exposed regions or forming covalent bonds with target residues[2].

The specific addition of a (5-ethylthiophen-2-yl)methyl group at the N1 position significantly increases the molecule's lipophilicity (LogP). While this modification enhances cell membrane permeability and allows the molecule to occupy deep hydrophobic pockets in target proteins, it drastically reduces aqueous solubility[3]. Consequently, improper handling during cell culture preparation can lead to compound "crashing" (micro-precipitation), yielding false-negative results or erratic dose-response curves.

Pathway Ligand Extracellular Stimulus (e.g., Cytokine) Receptor Membrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK / PLK4) Receptor->Kinase Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylation Inhibitor 1-((5-Ethylthiophen-2-yl)methyl) -1H-pyrazol-4-amine Inhibitor->Kinase Competitive Inhibition Response Cell Proliferation / Survival Effector->Response Gene Transcription

Mechanism of action for pyrazole-4-amine derivatives in kinase signaling networks.

Physicochemical Parameters & Assay Tolerances

To design a robust experiment, researchers must align the compound's physical properties with assay limitations. The primary amine is susceptible to oxidative degradation over time, and the thiophene ring dictates strict solvent requirements.

ParameterRecommended SpecificationCausality / Rationale
Primary Solvent 100% Anhydrous DMSOHigh lipophilicity requires a strong aprotic solvent to disrupt intermolecular stacking[3].
Stock Concentration 10 mM to 50 mMPrevents the need for high-volume additions to cell media, minimizing solvent toxicity.
Max Final DMSO in Assay ≤ 0.5% (v/v)DMSO concentrations >0.5% can induce cellular toxicity, altering baseline viability[4].
Storage Conditions -20°C to -80°C (Aliquots)Prevents repeated freeze-thaw cycles which drive micro-precipitation and amine oxidation.
Aqueous Stability Prepare fresh dailyLipophilic pyrazoles may aggregate over 24-48 hours in protein-free aqueous media.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock

Objective: Create a stable, homogenous solution while preserving the integrity of the primary amine.

  • Equilibration: Allow the lyophilized 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the powder, which can cause hydrolysis or reduce DMSO solubility.

  • Weighing: Weigh the desired mass using a microbalance into a sterile, amber glass vial or low-bind Eppendorf tube. Note: Amber vials protect the thiophene moiety from potential photo-degradation.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds. If the compound resists dissolution, sonicate in a room-temperature water bath for 1–2 minutes. Do not heat above 37°C.

  • Aliquoting: Divide the stock into 10–20 μL single-use aliquots. Purge the headspace with Argon or Nitrogen gas if available, and store immediately at -80°C.

Protocol B: Cell Culture Treatment Workflow (Self-Validating System)

Objective: Deliver the compound to cultured cells without inducing solvent shock or compound precipitation.

  • Cell Seeding: Seed target cells (e.g., K562, HEK293) in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in complete culture medium. Incubate overnight at 37°C, 5% CO₂[3][4].

  • Intermediate Dilution (Critical Step): Do not add the 10 mM DMSO stock directly to the cell plate. Direct addition causes a localized high concentration of water, leading to immediate compound precipitation.

    • Prepare an intermediate dilution plate. Dilute the 10 mM stock into complete culture medium (containing serum) to create a 10X working solution (e.g., 100 μM compound in 5% DMSO).

    • Causality: The serum proteins (e.g., BSA) in the complete medium act as carrier molecules, binding the lipophilic thiophene tail and maintaining the compound in solution.

  • Serial Dilution: Perform 3-fold or 10-fold serial dilutions in the intermediate plate using medium containing matched DMSO concentrations.

  • Treatment: Transfer 10 μL of the 10X working solutions to the 90 μL of media already present in the cell plate.

    • Validation Check: The final assay volume is 100 μL. The highest final compound concentration is 10 μM, and the final DMSO concentration is uniformly 0.5% across all wells, including the vehicle control.

  • Incubation & Readout: Incubate for 24–72 hours depending on the assay (e.g., CellTiter-Glo for viability, or cell lysis for Western blot analysis of target engagement)[4].

Workflow Stock 10 mM Stock (100% DMSO) Dilution 10X Intermediate (Media + Serum) Stock->Dilution 1:100 Dilution Cells Cell Culture Plate (Final DMSO ≤ 0.5%) Dilution->Cells Add 10 µL to 90 µL Readout Assay Readout (Viability / WB) Cells->Readout Incubate 24-72h

Workflow for pyrazole-4-amine compound preparation and cell treatment.

Troubleshooting & Quality Control

  • Inconsistent Replicates: Often caused by compound precipitation. Verify by examining the wells under a phase-contrast microscope at 20X magnification immediately after treatment. If micro-crystals are visible, increase the serum concentration in the intermediate dilution step or reduce the maximum test concentration.

  • Vehicle Toxicity: If the DMSO control wells show >10% cell death compared to untreated cells, the cell line is highly sensitive to DMSO. Reduce the final DMSO concentration to 0.1% by adjusting the intermediate dilution strategy.

  • Loss of Potency Over Time: Indicates oxidative degradation of the 4-amine group. Ensure aliquots are strictly single-use and stored under inert gas.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PMC / NIH URL:[Link][1]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Inhibitors of JAK2 Source: Google Patents (WO2024137548A2) URL:[4]

Sources

Application Note: HPLC Method Development and Validation for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of heterocyclic primary amines are critical in pharmaceutical development. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine . By applying Quality-by-Design (QbD) principles and adhering to the latest ICH Q2(R2) guidelines[1], this protocol establishes a self-validating analytical framework. The method specifically addresses the chromatographic challenges associated with basic amines, ensuring high peak symmetry, reproducibility, and robust quantification.

Analyte Profiling & Chromatographic Rationale

To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the target analyte:

  • Structural Moieties: The molecule consists of a pyrazole ring substituted with a primary amine at position 4, and an ethylthiophene group at position 1.

  • Acid-Base Chemistry: The primary amine on the pyrazole ring imparts basic characteristics to the molecule (estimated pKa ~4.0–4.5).

  • Hydrophobicity: The ethyl and thiophene groups provide sufficient lipophilicity to retain the compound on a standard C18 stationary phase.

  • UV Absorbance: The conjugated pi-systems of the thiophene and pyrazole rings offer strong chromophores, making UV detection highly sensitive at ~254 nm[2].

The Causality of Peak Tailing in Basic Amines

When analyzing basic amines, the most frequent chromatographic failure is severe peak tailing. This occurs due to secondary ion-exchange interactions. At a neutral or mid-range pH, residual silanol groups (Si-OH) on the silica support of the column ionize into negatively charged silanoxides (Si-O⁻). Simultaneously, the basic amine is protonated (R-NH₃⁺). The resulting electrostatic attraction disrupts the primary hydrophobic partitioning mechanism, leading to asymmetric peaks and poor resolution[3].

Mechanism cluster_0 Sub-Optimal (Mid pH) cluster_1 Optimized (Low pH < 3.0) S1 Ionized Silanols (SiO-) S3 Ionic Interaction (Peak Tailing) S1->S3 S2 Protonated Amine (R-NH3+) S2->S3 M1 Neutral Silanols (Si-OH) M3 Hydrophobic Partitioning (Sharp Peaks) M1->M3 M2 Protonated Amine (R-NH3+) M2->M3

Fig 1: Logical relationship of pH control mitigating secondary silanol interactions for basic amines.

Method Development Strategy

Stationary Phase Selection

To combat the silanol interaction described above, a highly inert, end-capped C18 column or a polar-embedded phase is mandatory[3]. End-capping chemically shields residual silanols, while polar-embedded groups create a virtual hydration layer that repels basic analytes from the silica surface.

Mobile Phase & pH Control

We employ an acidic mobile phase utilizing 0.1% Formic Acid (FA) in both the aqueous and organic phases.

  • Why Formic Acid? At 0.1% FA, the mobile phase pH is approximately 2.7. This is well below the pKa of surface silanols (pKa ~3.5–4.5), ensuring they remain fully protonated and neutral[4]. While the analyte's amine group remains protonated, the lack of ionized silanols forces the molecule to elute purely based on hydrophobic interactions with the C18 ligands, yielding sharp, symmetrical peaks. Furthermore, FA is volatile, rendering the method fully compatible with LC-MS for future impurity profiling[4].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior aprotic elution strength for the hydrophobic thiophene moiety.

Workflow A 1. Analyte Profiling (pKa ~4.5, Basic Amine) B 2. Column Selection (End-Capped C18 / Polar-Embedded) A->B C 3. Mobile Phase Optimization (pH < 3.0 to suppress silanols) B->C D 4. Gradient & Flow Tuning (Acetonitrile / Water + 0.1% FA) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 2: Sequential workflow for HPLC method development of basic amine pharmaceuticals.

Experimental Protocol: Step-by-Step Workflow

Reagents & Equipment
  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

Standard & Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion (fronting/splitting).

  • Diluent Preparation: Mix 950 mL of Milli-Q water with 50 mL of Acetonitrile. Add 1.0 mL of Formic Acid.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic thiophene group, then make up to volume with the Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to neutralize silanols[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides strong aprotic elution power.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 30 °CReduces solvent viscosity and improves mass transfer.
Detection UV at 254 nmMaximum absorbance for conjugated pyrazole/thiophene[2].
Injection Volume 10 µLPrevents column mass-overload while ensuring sensitivity.
Gradient Elution Profile

A gradient approach is utilized to ensure the polar amine elutes with good retention, while the hydrophobic core is efficiently flushed from the column, preventing carryover.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain the polar amine.
2.0955Isocratic hold.
12.01090Linear ramp to elute hydrophobic impurities.
15.01090High organic wash.
15.1955Return to initial conditions.
20.0955Column re-equilibration.

System Suitability & Self-Validation Protocol

A protocol is only as reliable as its internal controls. Before analyzing any unknown samples, the system must self-validate to prove it is "fit for purpose"[1].

Execution: Inject the Working Standard (100 µg/mL) six consecutive times. Acceptance Criteria (Self-Validation Checkpoints):

  • Retention Time (RT) Precision: %RSD of RT must be ≤ 1.0%. (Ensures pump and gradient stability).

  • Area Precision: %RSD of peak area must be ≤ 2.0%. (Ensures autosampler accuracy).

  • Tailing Factor (T): Must be ≤ 1.5. (Confirms that the acidic mobile phase is successfully suppressing silanol interactions).

  • Theoretical Plates (N): Must be ≥ 3000. (Validates column efficiency and health).

If any parameter fails, the run is aborted, and the system is troubleshot (e.g., purge pumps, replace guard column) before proceeding.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must undergo formal validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. This ensures global regulatory compliance for pharmaceutical analysis.

Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, target analyte, and known degradation products (e.g., acid/base/peroxide stressed samples).No interfering peaks at the retention time of the target analyte. Resolution (Rs) > 1.5 from nearest impurity[1].
Linearity & Range Prepare and inject standards at 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be near zero[1].
Accuracy (Recovery) Spike known amounts of standard into a sample matrix at 50%, 100%, and 150% levels. Prepare in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%[1].
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% test concentration on the same day.%RSD of the calculated assay results must be ≤ 2.0%[1].
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5 °C), and mobile phase pH (±0.2 units).System suitability criteria (Tailing ≤ 1.5, %RSD ≤ 2.0%) must still be met under perturbed conditions[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin University of Nairobi Digital Repository[Link]

Sources

Application Notes and Protocols for the Structural Elucidation of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2][3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[4] This guide presents a comprehensive set of protocols for the structural characterization of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The target molecule, with its distinct ethyl, thiophene, and pyrazole-amine moieties, presents a clear case for the power of modern NMR techniques. While 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, 2D experiments are crucial for assembling the complete molecular puzzle. This document provides detailed, field-tested methodologies for sample preparation, data acquisition, and processing, designed for researchers, scientists, and professionals in drug development and chemical research.

The workflow described herein is designed to be a self-validating system, where data from each experiment logically complements the others to build a robust and verifiable structural assignment.

Experimental Strategy: A Logic-Based Approach

The structural elucidation of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine relies on a systematic series of NMR experiments. Each experiment provides a specific piece of structural information, and together they form a complete picture of the molecule's atomic connectivity.

Logical Workflow Diagram

The following diagram illustrates the relationship between the different NMR experiments and how they collectively contribute to the final structural assignment.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR (Primary Structure) cluster_2D Phase 3: 2D NMR (Connectivity Mapping) cluster_analysis Phase 4: Structure Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Environments & Multiplicity) SamplePrep->H1_NMR Provides initial spectrum for setup C13_NMR ¹³C NMR (Carbon Backbone) COSY gCOSY (¹H-¹H Couplings) H1_NMR->COSY Defines spectral width HSQC gHSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Defines F2 (¹H) axis HMBC gHMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC Defines F2 (¹H) axis C13_NMR->HSQC Defines F1 (¹³C) axis C13_NMR->HMBC Defines F1 (¹³C) axis Structure Final Structure Confirmation COSY->Structure Identifies adjacent protons HSQC->Structure Links protons to their carbons HMBC->Structure Connects fragments across multiple bonds

Caption: Logical workflow for NMR-based structure elucidation.

Sample Preparation Protocol

High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]

Materials:

  • 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Protocol:

  • Weigh the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a small, clean vial.[5][7][8]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5] However, for compounds with potentially exchangeable protons (like the amine group in the title compound), DMSO-d₆ is an excellent alternative as it can slow down the exchange rate and allow for their observation.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution, but ensure the compound is stable under these conditions.

  • Filtration (Critical Step): To remove any suspended particles that can disrupt magnetic field homogeneity and degrade spectral resolution, filter the solution directly into the NMR tube.[6][9] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or using a syringe filter.[6]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent used.

1D NMR Acquisition Protocols

1D NMR spectra form the foundation of the structural analysis. The ¹H spectrum reveals the number of distinct proton environments and their coupling patterns, while the ¹³C spectrum shows the carbon framework of the molecule.

Proton (¹H) NMR Protocol

The ¹H NMR experiment is typically the first to be performed due to its high sensitivity and the wealth of information it provides.

Step-by-Step Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and good resolution.

  • Set the acquisition parameters according to the table below. For routine spectra, a single scan may be sufficient.[10] If higher signal-to-noise is required, multiple scans can be acquired.[10]

  • Acquire the Free Induction Decay (FID).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

ParameterRecommended Value (400 MHz)Rationale
Pulse Programzg30A standard 30° pulse program for routine qualitative spectra, allowing for shorter relaxation delays.
Spectral Width (SW)~12 ppmShould encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.[11]
Acquisition Time (AT)3-4 sBalances resolution and signal-to-noise. An acquisition time of ~3 seconds provides good resolution without acquiring excessive noise.[10][12]
Relaxation Delay (D1)1-2 sTime allowed for magnetization to return towards equilibrium between pulses.
Number of Scans (NS)8-16Signal-to-noise ratio increases with the square root of the number of scans. Adjust as needed based on sample concentration.[12]
Carbon-13 (¹³C) NMR Protocol

Due to the low natural abundance of ¹³C, these experiments require more scans and/or higher sample concentrations than ¹H NMR.[5] The standard experiment is proton-decoupled to simplify the spectrum to single lines for each unique carbon.

Step-by-Step Acquisition:

  • Use the same locked and shimmed sample from the ¹H experiment.

  • Tune the probe for the ¹³C frequency.

  • Set the acquisition parameters as detailed in the table below. The use of a 30° pulse with proton decoupling during both acquisition and the relaxation delay (for NOE enhancement) is common practice.[13]

  • Acquire the FID.

  • Process the data with Fourier transformation, phase correction, and baseline correction. An exponential multiplication with a line broadening (LB) factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.[13]

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

ParameterRecommended Value (100 MHz)Rationale
Pulse Programzgpg30Standard pulse program with power-gated proton decoupling to provide Nuclear Overhauser Enhancement (NOE), boosting signal intensity.[13][14]
Spectral Width (SW)~220 ppmCovers the typical chemical shift range for organic molecules.[14]
Acquisition Time (AT)~1.0 sA compromise between resolution and experiment time. Longer acquisition times can lead to signal loss for quaternary carbons with long relaxation times.[13]
Relaxation Delay (D1)2.0 sA longer delay is needed to allow for partial relaxation of all carbons, especially non-protonated ones.[13]
Number of Scans (NS)128 to 1024+Dependent on sample concentration. Adjust to achieve adequate signal-to-noise.

2D NMR Acquisition Protocols

2D NMR experiments are essential for establishing the connectivity between atoms. For all 2D experiments, the sample should not be spinning to ensure the stability required for gradient-enhanced methods.[15][16]

Gradient COSY (gCOSY) Protocol

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J couplings).[15][17] The gradient-enhanced version (gCOSY) is preferred for its speed and cleaner spectra.[16]

Step-by-Step Acquisition:

  • Acquire a standard ¹H spectrum to define the spectral width accurately.[17][18]

  • Load the gCOSY parameter set.

  • Set the spectral width in both dimensions (F2 and F1) to match the ¹H spectrum.

  • Set the number of increments in the indirect dimension (F1). 256-512 increments are usually sufficient.

  • Set the number of scans per increment (typically 1-4 for gCOSY).[15][18]

  • Acquire the 2D data set.

  • Process the data using a 2D Fourier transform (e.g., xfb on Bruker systems) and apply appropriate window functions (e.g., sine-bell).

Gradient HSQC (gHSQC) Protocol

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (¹JCH coupling).[19] This is a highly sensitive experiment that provides a direct link between the ¹H and ¹³C spectra.

Step-by-Step Acquisition:

  • Use the spectral widths from the previously acquired ¹H (for the F2 dimension) and ¹³C (for the F1 dimension) spectra.

  • Load the gHSQC parameter set (e.g., hsqcetgpsisp2.2 on Bruker systems for multiplicity editing, which distinguishes CH/CH₃ from CH₂ groups by phase).

  • The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp² and sp³ carbons.[20]

  • Set the number of increments in the F1 dimension (128-256 is common).

  • Set the number of scans per increment (2-8 is typical).

  • Acquire and process the 2D data set.

Gradient HMBC (gHMBC) Protocol

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[21] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it reveals long-range connectivity, including correlations to quaternary (non-protonated) carbons.

Step-by-Step Acquisition:

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment. The ¹³C width should be wide enough to include quaternary carbons.

  • Load the gHMBC parameter set (e.g., hmbcgpndqf on Bruker systems).

  • The crucial parameter is the long-range coupling constant, which is optimized for a range of couplings. A typical value is 8 Hz.

  • Set the number of increments in F1 (256-512).

  • Set the number of scans per increment (4-16, as HMBC is less sensitive than HSQC).[22]

  • Acquire and process the 2D data set.

Summary of 2D Acquisition Parameters
ParametergCOSYgHSQCgHMBC
Pulse Program cosygpprqfhsqcetgpsisp2.2hmbcgplpndqf
F2 (¹H) SW Set from 1D ¹HSet from 1D ¹HSet from 1D ¹H
F1 (¹³C/¹H) SW Set from 1D ¹HSet from 1D ¹³CSet from 1D ¹³C
TD (F2) 204820482048
TD (F1) 256-512128-256256-512
NS per increment 1-42-84-16
D1 (s) 1.5-2.01.5-2.01.5-2.0
Key Coupling (Hz) N/A¹JCH ~ 145 HznJCH ~ 8 Hz

(Note: Pulse programs are examples for Bruker systems and may vary by manufacturer.)

Data Interpretation and Structure Assembly

A systematic analysis of the acquired spectra will lead to the final structure.

Structure Assembly Workflow

Caption: Step-by-step data interpretation workflow.

  • Analyze the ¹H Spectrum: Integrate all signals to determine the relative number of protons in each environment. Analyze the splitting patterns (singlet, doublet, triplet, etc.) to infer neighboring protons.

  • Use the COSY Spectrum: Confirm the proton-proton connectivities identified from the ¹H multiplets. For example, the ethyl group should show a clear correlation between the CH₂ and CH₃ protons. The thiophene protons should also show correlations consistent with their positions on the ring.

  • Assign CHn Groups with HSQC: Use the HSQC spectrum to create proton-carbon pairs. Every cross-peak represents a direct C-H bond. This allows you to assign the ¹³C chemical shifts for all protonated carbons.

  • Assemble the Skeleton with HMBC: This is the final and most critical step. Look for correlations that link the different fragments of the molecule:

    • Correlations from the methylene bridge (CH₂) protons to carbons in both the thiophene ring and the pyrazole ring will confirm the central linkage.

    • Correlations from the ethyl CH₂ protons to carbons in the thiophene ring will confirm its position.

    • Correlations from the amine (NH₂) proton (if observed) to carbons in the pyrazole ring will confirm its position.

    • Correlations to quaternary carbons are especially valuable for confirming the overall structure.

By following these protocols and the logical interpretation workflow, researchers can achieve a complete and confident structural assignment for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Santa Barbara, Chemistry & Biochemistry. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]

  • Indiana University, NMR Facility. (2004, August 31). 2-D COSY/gCOSY. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Bruker. (1998-2008). 13C ACQUISITION PERIOD. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Michigan State University, Department of Chemistry. (2013, October 12). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]

  • Indiana University, NMR Facility. (2004, August 31). 2-d hmbc / cigar. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Stanford University. (n.d.). gCOSY. Retrieved from [Link]

  • Bruker. (1998-2008). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • Shared Instrumentation Facility. (n.d.). HSQC. Retrieved from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). HMBC. Retrieved from [Link]

  • University of California, Santa Barbara, Chemistry & Biochemistry. (n.d.). 2D 1H-1H COSY. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Aguilar, J. A., et al. (2017). Practical aspects of real-time pure shift HSQC experiments. Magnetic Resonance in Chemistry, 55(6), 546-554.
  • University of Missouri. (2015, May 15). NMR Experiments. Retrieved from [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 20(3), 291-307.
  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • Hoye, T. R., et al. (2015). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators.
  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • Hanson, L. (n.d.). THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar.
  • Xing, M. (2021, December 18). 1D and 2D NMR methods for small molecules. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Dosing and Administration Strategies for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine belongs to the pyrazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active agents.[1][2] The successful in vivo evaluation of any new chemical entity (NCE) is critically dependent on the development of a robust dosing and administration strategy. This is particularly challenging for novel small molecules which often exhibit poor aqueous solubility, a common characteristic that can hinder absorption and lead to inconsistent preclinical data.[3]

Preliminary Physicochemical Characterization

Before any in vivo experiment, a fundamental understanding of the compound's properties is non-negotiable. This initial characterization dictates every subsequent step of formulation and study design. While data for structurally similar compounds can provide clues, empirical determination is essential.[4]

2.1 Key Parameters to Determine:

  • Aqueous Solubility: Determine solubility in purified water and, critically, in buffers mimicking physiological pH ranges (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood). This data directly informs the feasibility of simple aqueous formulations.

  • pKa: The ionization state of the amine group on the pyrazole ring will significantly influence solubility and membrane permeability at different physiological pH values.

  • LogP/LogD: The octanol-water partition coefficient is a key indicator of lipophilicity. A high LogP value often correlates with poor aqueous solubility and suggests the need for lipid-based or co-solvent formulations.[4]

  • Solid-State Properties: Characterization via techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the solid form (crystalline vs. amorphous) and its stability, which profoundly impacts dissolution rates.[5]

Formulation Development: A Tiered Strategy

The goal of formulation is to deliver a consistent and bioavailable dose of the compound. Given that many NCEs are poorly soluble, a tiered approach is recommended, starting with the simplest vehicle to minimize potential confounding effects on the experimental results.[6][7]

G cluster_0 Formulation Development Workflow A Determine Aqueous Solubility (pH 1.2, 6.8, 7.4) B Solubility > Target Dose? A->B C Tier 1: Aqueous Solution (e.g., Saline, PBS) B->C Yes D Tier 2: Aqueous Suspension (e.g., 0.5% MC or CMC) B->D No J Assess Vehicle Toxicity In Vivo C->J E Assess Suspension Quality (Homogeneity, Stability) D->E F Acceptable? E->F G Tier 3: Co-Solvent Systems (e.g., PEG400, DMSO/Corn Oil) F->G No F->J Yes H Tier 4: Complex Formulations (e.g., Cyclodextrins, SEDDS) G->H If still unsuitable G->J H->J I Final Formulation for In Vivo Study J->I Tolerated

Figure 1: Decision workflow for selecting an appropriate in vivo formulation.

3.1 Tier 1 & 2: Aqueous Solutions and Suspensions

The simplest and most preferred formulations are aqueous-based.

  • Rationale: These vehicles are generally inert, well-tolerated, and have minimal impact on physiological processes, thus providing the cleanest interpretation of the compound's intrinsic activity.[7]

  • Recommended Vehicles:

    • Solution: Normal Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) if the compound is sufficiently soluble.

    • Suspension: 0.5% (w/v) Methylcellulose (MC) or 0.5% (w/v) Carboxymethylcellulose (CMC) in water. These agents increase viscosity to help maintain a uniform suspension.[6] Adding a surfactant like 0.1-0.5% Tween 80 can improve wettability for highly hydrophobic compounds.[8]

3.2 Tier 3 & 4: Enabling Formulations for Poorly Soluble Compounds

If an acceptable aqueous suspension cannot be achieved, more complex "enabling" formulations are required.[8][9]

  • Rationale: These strategies aim to increase the amount of drug in solution at the site of absorption. However, they carry a higher risk of vehicle-related toxicity or altered pharmacokinetics and must be used with appropriate vehicle-only control groups.[6]

  • Recommended Approaches:

    • Co-Solvent Systems: Mixtures of water-miscible organic solvents can be used. Common examples include solutions containing Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), or Dimethyl Sulfoxide (DMSO). It is critical to keep the percentage of organic solvent as low as possible to avoid toxicity.[6][7]

    • Lipid-Based Systems: For highly lipophilic compounds, dissolving the agent in an oil (e.g., corn oil, sesame oil) can be effective, particularly for oral dosing.[8]

    • Solubilizing Excipients: Cyclodextrins (e.g., 2-Hydroxypropyl-β-cyclodextrin, HPβCD) can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility.[5]

Formulation Tier Example Vehicle Composition Primary Use Case Key Consideration
Tier 1: Solution 0.9% NaCl in Purified WaterCompound is soluble at the required concentration.Ideal; simplest interpretation of results.
Tier 2: Suspension 0.5% Methylcellulose + 0.2% Tween 80 in WaterLow aqueous solubility; stable suspension is achievable.Must ensure homogeneity before each dose. Particle size can be critical.[4]
Tier 3: Co-Solvent 10% DMSO + 40% PEG400 + 50% SalinePoor solubility; requires solubilization.High potential for vehicle toxicity; requires vehicle-only control group.[6]
Tier 4: Complex 20% HPβCD in WaterVery poor solubility; other methods failed.Can alter the free fraction of the drug, impacting PK/PD relationships.

Administration Route Selection & Protocols

The choice of administration route is dictated by the study's objective (e.g., screening for efficacy vs. determining bioavailability). The following protocols are primarily for mice and should be adapted according to institutional animal care and use committee (IACUC) guidelines.

4.1 Oral Gavage (PO)

  • Rationale: Mimics the intended clinical route for many drugs and is essential for assessing oral bioavailability. It subjects the compound to first-pass metabolism.

  • Maximum Dosing Volume: 10 mL/kg is a standard maximum for mice.[10][11]

Protocol 4.1: Oral Gavage in Mice
  • Animal Restraint: Firmly scruff the mouse to immobilize its head and torso. The head and body should be aligned vertically to create a straight path to the esophagus.[12][13]

  • Measure Gavage Needle: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end at the last rib. Mark the needle at the nose to prevent over-insertion.[14]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[11] The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition. [11][15]

  • Dose Administration: Once the needle is in place, administer the formulation slowly and steadily.[14]

  • Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[10]

4.2 Intravenous Injection (IV)

  • Rationale: Bypasses absorption and first-pass metabolism, resulting in 100% bioavailability. It is the standard route for assessing intrinsic clearance and volume of distribution.

  • Maximum Dosing Volume: 5 mL/kg as a bolus is typical for mice.[16]

Protocol 4.2: Intravenous (Tail Vein) Injection in Mice
  • Animal Restraint & Vein Dilation: Place the mouse in a suitable restraint device. To induce vasodilation and make the lateral tail veins more visible, warm the tail using a heat lamp or by immersing it in warm water (max 40°C).[17][18]

  • Needle & Syringe Preparation: Use a small gauge needle (e.g., 27-30G) and ensure the formulation is free of air bubbles and particulates.

  • Vein Cannulation: Starting towards the distal (tip) end of the tail, insert the needle, bevel up, into one of the lateral veins at a shallow angle (~15-20 degrees).[19]

  • Confirm Placement: Proper placement is often indicated by a small "flash" of blood in the needle hub. The injection should proceed with minimal resistance. If a subcutaneous "bleb" forms, the needle is not in the vein.[18]

  • Dose Administration: Inject the solution slowly and steadily.

  • Withdrawal & Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[15]

4.3 Subcutaneous Injection (SC)

  • Rationale: Provides a slower, more sustained absorption compared to IV or IP routes. Often used for compounds with poor oral bioavailability or for sustained-release formulations.

  • Maximum Dosing Volume: 5-10 mL/kg per site.[20][21]

Protocol 4.3: Subcutaneous Injection in Mice
  • Animal Restraint: Firmly scruff the mouse with your non-dominant hand.

  • Site Preparation: The preferred site is the loose skin over the interscapular (shoulder blade) region.[19] Disinfecting the skin with 70% alcohol is recommended.[21]

  • Tenting the Skin: Use your thumb and forefinger to lift the loose skin, creating a "tent".[22]

  • Needle Insertion: Insert a 25-27G needle, bevel up, into the base of the tented skin, parallel to the body.[20]

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and re-attempt at a different site with a fresh needle.[15][21]

  • Dose Administration: If no blood is aspirated, inject the formulation. A small lump or "bleb" will form under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersion if necessary.

Route Needle Gauge (Mouse) Max Volume (Mouse) Absorption Speed Key Use Case
Oral (PO)18-22G (gavage)10 mL/kg[11]VariableBioavailability, Efficacy (oral)
Intravenous (IV)27-30G5 mL/kg[16]ImmediatePK parameters (Clearance, Vd)
Subcutaneous (SC)25-27G10 mL/kg[20]SlowSustained exposure, Poorly soluble drugs

Pharmacokinetic (PK) Study Design & Blood Sampling

A well-designed PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. Serial blood sampling from the same animal is a refined technique that reduces animal usage and inter-animal variability.[23][24]

G cluster_1 Typical In Vivo Pharmacokinetic Study Workflow Acclimate Acclimate Animals (≥3 days) Prep Prepare Formulation (Ensure Homogeneity) Acclimate->Prep Dose Dose Animals (PO, IV, etc.) T=0 Prep->Dose Sample1 Blood Sample 1 (e.g., 5 min) Dose->Sample1 Sample2 Blood Sample 2 (e.g., 15 min) Sample1->Sample2 Sample3 Blood Sample 3 (e.g., 30 min) Sample2->Sample3 SampleN ... Sample3->SampleN SampleLast Terminal Bleed (e.g., 24 hr) SampleN->SampleLast Process Process Samples (Plasma/Serum) SampleLast->Process Analyze Bioanalysis (LC-MS/MS) Process->Analyze Calc Calculate PK Parameters (AUC, Cmax, T½) Analyze->Calc

Sources

Application Notes & Protocols: Nanoparticle Formulation for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of nanoparticles for the delivery of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. This small molecule, characterized by its ethylthiophen and pyrazole-amine moieties, is presumed to be hydrophobic, making nanoparticle-based delivery a promising strategy to enhance its solubility and bioavailability.[1][2] This guide details protocols for three distinct and robust formulation techniques: Poly (D,L-lactide-co-glycolic acid) (PLGA) Nanoparticles via Nanoprecipitation, Solid Lipid Nanoparticles (SLNs) using the Hot Homogenization method, and Nanosuspensions. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, detailed characterization methods, and expected outcomes to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Nanoparticle Delivery

Many newly discovered chemical entities are lipophilic or poorly water-soluble, which presents significant challenges for conventional formulation and can lead to low bioavailability.[1] Nanoparticle-based drug delivery systems offer a versatile solution to overcome these hurdles. By encapsulating or suspending the active pharmaceutical ingredient (API) in a nanosized carrier, it is possible to improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile.[3] For a hydrophobic molecule like 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, nanoparticle formulations can enhance its dispersion in aqueous physiological environments, a critical factor for absorption and efficacy.[4][5]

This guide explores three distinct nanoparticle platforms, each with unique advantages for the delivery of this target molecule:

  • Polymeric Nanoparticles (PLGA): PLGA is a biodegradable and biocompatible polymer approved by the FDA and EMA for drug delivery.[6][7] It is well-suited for encapsulating hydrophobic drugs and can be tailored for controlled release.[8][9] The nanoprecipitation method is a straightforward and reproducible technique for forming PLGA nanoparticles.[7][10]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological and biodegradable lipids.[11] They are a promising alternative to polymeric nanoparticles and liposomes, with high drug loading capacity for lipophilic drugs. The hot homogenization technique is a widely used and scalable method for SLN production.[3][12]

  • Nanosuspensions: This approach involves reducing the particle size of the pure drug to the nanometer range and stabilizing it in a liquid medium with surfactants.[1][13] Nanosuspensions are a direct way to increase the surface area and dissolution velocity of poorly soluble drugs.[2][5]

Pre-Formulation Analysis

Before proceeding with nanoparticle formulation, a thorough understanding of the physicochemical properties of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is crucial. Key parameters to consider include:

  • Solubility: Determine the solubility in various organic solvents (e.g., acetone, DMSO, ethanol) and aqueous buffers at different pH values. This will inform the choice of solvent for the formulation process.

  • LogP: The octanol-water partition coefficient will quantify the hydrophobicity of the molecule, guiding the selection of the nanoparticle matrix (lipid or polymer).

  • pKa: The presence of the amine group suggests a pKa that will determine its charge at physiological pH. This is important for understanding potential interactions with the nanoparticle matrix and biological membranes.

  • Solid-State Properties: Characterize the crystallinity and melting point of the raw API, as this can influence the formulation process and the stability of the final product.

Formulation Strategies & Protocols

Polymeric Nanoparticles: PLGA Formulation via Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is an effective technique for encapsulating hydrophobic drugs within a polymeric matrix.[4] The process involves dissolving the polymer and the drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and form nanoparticles.[10]

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation A Dissolve PLGA and 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine in Acetone C Add organic phase dropwise to aqueous phase under stirring A->C B Prepare aqueous solution with surfactant (e.g., Poloxamer 188) B->C D Evaporate organic solvent (e.g., under reduced pressure) C->D E Collect nanoparticles (e.g., by centrifugation) D->E F Wash and resuspend nanoparticles E->F

Caption: Workflow for PLGA nanoparticle formulation via nanoprecipitation.

  • Organic Phase Preparation:

    • Accurately weigh 50 mg of PLGA (50:50 lactide:glycolide ratio) and 5 mg of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

    • Dissolve both components in 5 mL of acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of a 1% (w/v) Poloxamer 188 solution in deionized water. This surfactant will stabilize the nanoparticles.

  • Nanoprecipitation:

    • Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the aqueous phase while stirring at a constant rate (e.g., 600 rpm) at room temperature.

    • A milky suspension should form immediately as the polymer precipitates.

  • Solvent Evaporation:

    • Continuously stir the suspension for 3-4 hours at room temperature, or use a rotary evaporator at a reduced pressure to remove the acetone.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the nanoparticles.

  • Final Formulation:

    • Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).

Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This method is suitable for producing SLNs and involves dispersing a drug-loaded lipid melt in a hot aqueous surfactant solution using a high-shear homogenizer.[3][12] The subsequent cooling of the nanoemulsion allows the lipid to recrystallize, forming solid nanoparticles.[12]

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation A Melt solid lipid (e.g., Compritol® 888 ATO) and dissolve 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine C Add lipid phase to aqueous phase and homogenize at high speed A->C B Heat aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature B->C D Cool the resulting nanoemulsion in an ice bath under stirring C->D E SLN suspension is formed D->E G A Prepare a coarse suspension of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine in an aqueous stabilizer solution B High-Pressure Homogenization (or Wet Milling) A->B C Apply multiple homogenization cycles until desired particle size is reached B->C D Final Nanosuspension C->D

Caption: General workflow for producing a nanosuspension.

  • Preparation of the Pre-suspension:

    • Disperse 100 mg of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine in 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80).

    • Stir this mixture at high speed for 30 minutes to form a coarse suspension.

  • Particle Size Reduction (High-Pressure Homogenization):

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply multiple homogenization cycles (typically 10-20 cycles) at a pressure of 1000-1500 bar.

    • Ensure the temperature is controlled during the process to prevent excessive heating.

  • Alternative Method (Wet Milling):

    • As an alternative to homogenization, the pre-suspension can be placed in a milling chamber containing milling media (e.g., zirconium oxide beads).

    • Mill the suspension at a high speed for several hours until the desired particle size is achieved.

  • Final Product:

    • The resulting nanosuspension should be a stable, colloidal dispersion.

Characterization of Nanoparticle Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulations. [14][15]

Physicochemical Characterization
ParameterTechniquePurposeExpected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the width of the size distribution. [16]Nanoparticles should ideally be < 200 nm with a PDI < 0.3 for a homogenous population.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which indicates their stability in suspension. [17]A zeta potential of ±30 mV or higher suggests good colloidal stability due to electrostatic repulsion.
Morphology and Size Verification Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles and confirm the size obtained by DLS. [14][15]Nanoparticles should appear spherical and have a size consistent with DLS measurements.
Drug Loading and Encapsulation Efficiency

The amount of drug successfully incorporated into the nanoparticles must be quantified. [18]

  • Separation of Free Drug:

    • After formulation (for PLGA and SLNs), centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes).

    • Carefully collect the supernatant, which contains the free, unencapsulated drug.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100 [19] * Drug Loading (DL %): DL (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100

In Vitro Drug Release

An in vitro release study is performed to understand the rate and mechanism of drug release from the nanoparticles over time. [20][21]The dialysis bag method is a common and effective technique for this purpose. [20][21]

  • Preparation:

    • Place a known amount of the nanoparticle formulation (e.g., 1 mL) into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

    • Seal the dialysis bag securely.

  • Release Study:

    • Immerse the dialysis bag in a release medium (e.g., 100 mL of PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

    • Place the entire setup in a shaking water bath at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

    • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the drug concentration in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful formulation and characterization of nanoparticles for the delivery of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. By carefully selecting the appropriate formulation strategy—be it polymeric nanoparticles for controlled release, solid lipid nanoparticles for high loading of lipophilic drugs, or nanosuspensions for enhanced dissolution—researchers can significantly improve the delivery characteristics of this promising compound. The comprehensive characterization techniques outlined are critical for ensuring the development of a safe, stable, and effective nanomedicine.

References

  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Pharmaceutical Research. Available at: [Link]

  • Nanosuspensions for the Formulation of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available at: [Link]

  • Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Semantic Scholar. Available at: [Link]

  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics. Available at: [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale. Available at: [Link]

  • Physicochemical characterization of drug nanocarriers. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. Available at: [Link]

  • PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances. MDPI. Available at: [Link]

  • Exploration of a Simplified Protocol for Solid Lipid Nanoparticle Production and Characterization. Journal of Chemical Education. Available at: [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available at: [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale. Available at: [Link]

  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University Libraries. Available at: [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • How can I calculate drug loading efficiency?. ResearchGate. Available at: [Link]

  • Preparation of solid lipid nanoparticles through various methods using different precursors. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Available at: [Link]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Molecules. Available at: [Link]

  • Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. Polymers. Available at: [Link]

  • “Characterization of Nanoparticles Intended for Drug Delivery”. Scientia Pharmaceutica. Available at: [Link]

  • Formulation Considerations and Applications of Solid Lipid Nanoparticles. PharmaFocusAsia. Available at: [Link]

  • Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. Available at: [Link]

  • Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. Available at: [Link]

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  • Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. Materials Advances. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical support for the synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and offer robust, field-proven protocols to improve synthesis yield and purity.

Overview of Synthetic Challenges

The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine presents several distinct challenges that can impact overall yield and purity. The primary hurdles include:

  • Regiocontrol during N-alkylation: Unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position, often leading to isomeric mixtures that are challenging to separate.[1] Steric and electronic factors heavily influence this selectivity.[2]

  • Lability of Starting Materials: The key intermediates, particularly 1H-pyrazol-4-amine, can be sensitive. The free amine group can interfere with certain reaction conditions or complicate purification.

  • Multi-step Synthesis Inefficiencies: The overall yield is a product of the efficiency of each step. Low yields in the formation of the alkylating agent, the N-alkylation, or the final amination/reduction step will significantly impact the final output.

This guide will address these challenges through a structured troubleshooting and FAQ section, followed by detailed experimental protocols.

Strategic Synthesis Workflow

Two primary retrosynthetic pathways are considered for the target molecule. The choice between them depends on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory.

G cluster_0 Route A: Late-Stage Amination cluster_1 Route B: Early-Stage Amination Target 1-((5-Ethylthiophen-2-yl)methyl)- 1H-pyrazol-4-amine A5 Nitro Group Reduction Target->A5 B4 Final Product (Deprotection if needed) Target->B4 A1 N-Alkylation A2 4-Nitro-1H-pyrazole A1->A2 A3 (5-Ethylthiophen-2-yl)methyl Halide A1->A3 A4 1-((5-Ethylthiophen-2-yl)methyl)- 4-nitro-1H-pyrazole A4->A1 A5->A4 B1 N-Alkylation B2 1H-Pyrazol-4-amine (or protected equivalent) B1->B2 B3 (5-Ethylthiophen-2-yl)methyl Halide B1->B3 B4->B1

Caption: Primary retrosynthetic strategies for the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions that our application scientists frequently encounter.

Q1: My N-alkylation of 4-nitropyrazole is giving a low yield. What are the likely causes and how can I fix it?

Low yields in this crucial step often stem from four primary factors: incomplete deprotonation of the pyrazole, poor reactivity of the alkylating agent, suboptimal reaction conditions, or side reactions.

Troubleshooting Decision Tree:

G Start Low Yield in N-Alkylation Q1 Is unreacted pyrazole observed (TLC/LC-MS)? Start->Q1 A1_Yes Incomplete Deprotonation Q1->A1_Yes Yes Q2 Is unreacted alkylating agent observed? Q1->Q2 No Sol1 Solution: 1. Switch to a stronger base (e.g., NaH). 2. Use a more polar aprotic solvent (DMSO). 3. Ensure base is fresh and anhydrous. A1_Yes->Sol1 A2_Yes Poor Electrophile or Low Temperature Q2->A2_Yes Yes Q3 Are multiple new spots observed on TLC? Q2->Q3 No Sol2 Solution: 1. Convert alkyl alcohol to a better leaving group (-Br or -OTs). 2. Increase reaction temperature (e.g., to 60-80°C). 3. Add a catalyst like NaI or KI. A2_Yes->Sol2 A3_Yes Side Reactions or Isomer Formation Q3->A3_Yes Yes Sol3 Solution: 1. Lower temperature to improve selectivity. 2. Screen different base/solvent combinations. 3. See Q2 on regioselectivity. A3_Yes->Sol3 G Start Start: 4-Nitro-1H-pyrazole (5-Ethylthiophen-2-yl)methyl bromide Step1 1. Dissolve 4-nitropyrazole in anhydrous DMF. Start->Step1 Step2 2. Cool to 0°C. Add NaH portion-wise. Step1->Step2 Step3 3. Stir for 30 min at 0°C. Step2->Step3 Step4 4. Add alkyl bromide dropwise. Step3->Step4 Step5 5. Warm to RT, then heat to 60°C. Step4->Step5 Step6 6. Monitor by TLC/LC-MS (approx. 4-12 h). Step5->Step6 Step7 7. Quench with water. Extract with Ethyl Acetate. Step6->Step7 Step8 8. Wash, dry, concentrate. Step7->Step8 End Purify by Column Chromatography Step8->End

Sources

Troubleshooting poor solubility of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (referred to herein as "the compound"). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its limited solubility in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this common yet critical experimental challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, exhibiting poor aqueous solubility?

A1: The solubility behavior of a molecule is dictated by its chemical structure. Your compound possesses a combination of hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The primary contributors to its poor aqueous solubility are the non-polar ethyl and thiophene groups, which create a significant hydrophobic character. While the pyrazol-4-amine moiety contains nitrogen atoms capable of hydrogen bonding, their contribution is often outweighed by the larger hydrophobic scaffold. The molecule's tendency to favor a crystalline lattice state, which requires energy to break, can also contribute to low solubility.

Q2: What are the most critical initial parameters I should determine to address this issue?

A2: Before attempting solubilization, two parameters are essential:

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized form. The primary amine on the pyrazole ring is the most likely site for protonation. At a pH below its pKa, the amine group will become protonated (positively charged), which can dramatically increase its interaction with polar water molecules and enhance solubility.

  • LogP (Partition Coefficient): This measures the compound's lipophilicity. A high positive LogP value indicates a preference for a non-polar environment over an aqueous one, confirming the hydrophobic nature suggested by the structure.

A systematic approach to troubleshooting begins with understanding these fundamental properties.

Systematic Troubleshooting Guide

This guide presents a tiered approach to enhancing the aqueous solubility of your compound. We recommend proceeding sequentially, as the initial steps are often the most direct and informative.

Caption: A systematic workflow for solubility enhancement.

Tier 1: pH Modification

Scientific Rationale: The pyrazol-4-amine group on your compound is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the pKa of this amine group, the group becomes protonated (acquires a positive charge).[1][2][3] This ionization dramatically increases the molecule's polarity, thereby enhancing its solubility in a polar solvent like water. This is often the most effective and simplest method for solubilizing basic compounds.[4]

Experimental Protocol 1: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0 in 1.0-unit increments.

  • Compound Addition: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter suitable for aqueous solutions.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the final pH.

Data Interpretation:

Final pHSolubility (µg/mL)Visual Observation
2.1[Insert Data]Clear solution / Undissolved solid
3.0[Insert Data]Clear solution / Undissolved solid
4.2[Insert Data]Clear solution / Undissolved solid
5.1[Insert Data]Clear solution / Undissolved solid
6.0[Insert Data]Clear solution / Undissolved solid
7.3[Insert Data]Clear solution / Undissolved solid
8.2[Insert Data]Clear solution / Undissolved solid
9.0[Insert Data]Clear solution / Undissolved solid

You should observe a significant increase in solubility as the pH decreases. The pH at which the solubility begins to drop sharply corresponds to the approximate pKa of the amine group. If the required concentration is achieved at a physiologically acceptable pH, your problem may be solved.

Tier 2: Co-solvent Systems

Scientific Rationale: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduction in polarity lowers the energy required to create a cavity for the hydrophobic solute, thereby increasing solubility.[6][7][8]

Experimental Protocol 2: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) - Note: Use with caution in biological assays.

  • System Preparation: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v). If a specific pH was found to be beneficial in Tier 1, use the corresponding buffer as the aqueous component.

  • Solubility Determination: Using the same method as described in Protocol 1 (steps 2-5), determine the saturation solubility of the compound in each co-solvent/water mixture.

  • Data Analysis: Tabulate and compare the solubility enhancement for each co-solvent at each concentration.

Data Interpretation:

Co-solvent% (v/v)Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
None0%[Baseline Data]1.0
Ethanol10%[Insert Data][Calculate]
Ethanol20%[Insert Data][Calculate]
PG10%[Insert Data][Calculate]
PG20%[Insert Data][Calculate]
PEG 40010%[Insert Data][Calculate]
PEG 40020%[Insert Data][Calculate]

Select the co-solvent system that provides the target solubility with the lowest percentage of organic solvent to minimize potential impacts on your downstream experiments.

Tier 3: Use of Solubilizing Excipients

Scientific Rationale: If co-solvents are not effective enough or are incompatible with your application, specialized excipients like cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11] They can encapsulate the hydrophobic portion of your compound (the ethyl-thiophene moiety) into their cavity, forming a water-soluble "inclusion complex".[12][13] This complex effectively shields the non-polar part of the drug from water, leading to a significant increase in apparent solubility.[9][10]

Caption: Encapsulation by a cyclodextrin to form a soluble complex.

Experimental Protocol 3: Cyclodextrin Screening

  • Cyclodextrin Selection: Common choices include:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Stock Solution Preparation: Prepare aqueous stock solutions of the cyclodextrins at various concentrations (e.g., 1%, 5%, 10%, 20% w/v). Use the optimal buffer identified in Tier 1 as the solvent.

  • Solubility Determination: Repeat the solubility determination as described in Protocol 1 (steps 2-5) for each cyclodextrin solution.

  • Phase Solubility Diagram: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type profile) is indicative of the formation of a soluble 1:1 complex.[11]

Data Interpretation:

CyclodextrinConcentration (% w/v)Solubility (µg/mL)
None0%[Baseline Data]
HP-β-CD5%[Insert Data]
HP-β-CD10%[Insert Data]
SBE-β-CD5%[Insert Data]
SBE-β-CD10%[Insert Data]

If these methods fail to achieve the desired solubility, a consultation with a formulation specialist is recommended to explore more advanced techniques such as amorphous solid dispersions or lipid-based formulations.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Nature. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Pharma Excipients. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.
  • Wikipedia. Cosolvent.
  • ICH. ICH Q6A - Specifications: Test procedures and acceptance criteria.
  • PMC. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • Pharma Excipients. Cosolvent and Complexation Systems.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • European Medicines Agency. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • IKEV. ICH Q6A Guideline.
  • Wikipedia. Henderson–Hasselbalch equation.
  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • Therapeutic Goods Administration (TGA). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products.
  • ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • RK.MD. Henderson-Hasselbalch Equation.
  • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship.

Sources

Technical Support Center: Long-Term Stability of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidation and ensuring the long-term stability of this compound. Our protocols are designed to maintain sample integrity, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Understanding Compound Stability

Q1: What are the structural features of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine that make it susceptible to oxidation?

A1: The susceptibility of this molecule to oxidation arises from two key structural motifs: the aromatic amine on the pyrazole ring and the thiophene ring .

  • Aromatic Amine: The primary amine group (-NH₂) attached to the pyrazole ring is a primary site for oxidation. Aromatic amines are well-documented to be sensitive to atmospheric oxygen, light, and trace metal ions, which can catalyze oxidative processes. This often leads to the formation of colored impurities and a decrease in the compound's purity over time.[1][2]

  • Thiophene Moiety: The sulfur atom within the thiophene ring contains lone pairs of electrons and can be oxidized, particularly under the influence of strong oxidizing agents or metabolic processes, to form reactive intermediates like thiophene S-oxides.[3][4] While the thiophene ring possesses aromatic stability, it is not immune to degradation, especially over long-term storage when exposed to ambient conditions.[5]

The combination of these two functional groups necessitates stringent storage and handling procedures to prevent oxidative degradation.

Q2: What are the likely oxidative degradation pathways for this compound?

A2: Based on the compound's structure, oxidation can occur at several sites. The primary pathways involve the amine group and the thiophene's sulfur atom. Degradation can be initiated by atmospheric oxygen, light (photo-oxidation), or reactive oxygen species (ROS).

Below is a diagram illustrating the potential sites of oxidation on the parent molecule.

Oxidation Pathways Potential Oxidative Degradation Pathways cluster_main Parent Compound cluster_products Potential Oxidation Products cluster_factors Initiating Factors parent 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine N_Oxide Amine Oxidation (e.g., N-oxide, colored polymers) parent->N_Oxide O₂, light, metal ions S_Oxide Thiophene Oxidation (e.g., S-oxide) parent->S_Oxide ROS, O₂ Oxygen Atmospheric O₂ Oxygen->parent Light UV/Visible Light Light->parent ROS Reactive Oxygen Species (ROS) ROS->parent

Caption: Potential sites of oxidation on the molecule.

Part 2: Troubleshooting Common Storage Issues

Q3: My solid sample has developed a yellow or brownish tint. What does this indicate and what should I do?

A3: A change in color from white/off-white to yellow or brown is a classic indicator of aromatic amine oxidation.[1] This is often the first visible sign of degradation. While the compound may still be largely intact, the presence of colored impurities suggests that your storage and handling protocols may need to be revised.

Symptom Potential Cause Recommended Action
Discoloration (Yellow/Brown) Oxidation of the aromatic amine group.1. Quantify Purity: Analyze a small sample using HPLC-UV or LC-MS to determine the purity and the extent of degradation. 2. Assess Fitness-for-Use: If purity is still within your experimental tolerance (>95% for many applications), the material may be usable for non-critical experiments. Proceed with caution. 3. Review Protocols: Immediately review your storage conditions. Ensure the container is properly sealed and under an inert atmosphere. Check for light exposure.
Precipitation in Solution Low aqueous solubility or degradation to less soluble products.1. Confirm Identity: Analyze both the supernatant and the precipitate (if possible) to determine if it is the parent compound or a degradant. 2. Solvent Check: Thiophene derivatives can have low aqueous solubility.[3] Consider using degassed organic solvents for stock solutions.
Inconsistent Assay Results Degradation of the compound in solid form or in the assay medium.1. Run a Purity Check: Immediately analyze your stored solid material. 2. Assess Solution Stability: Prepare a fresh solution and analyze it at time zero and after the typical duration of your assay to check for degradation in the medium.[3]
Part 3: Recommended Protocols for Long-Term Stability

Q4: What are the definitive, gold-standard conditions for the long-term storage of this compound?

A4: To maximize the shelf-life of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine, strict control over temperature, atmosphere, light, and container type is essential. Adherence to these conditions is critical for preventing the initiation of oxidative degradation.

Parameter Recommended Condition Rationale (The "Why")
Temperature -20°C to -80°C Reduces the kinetic rate of chemical degradation. Studies on other aromatic amines show excellent stability for over a year at -70°C, whereas degradation is observed at room temperature.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, which is a primary reactant in the oxidation of both the amine and thiophene moieties.[3] This is the most critical parameter for preventing oxidation.
Light Amber Glass Vial / Protect from Light Prevents photo-oxidation, a process where light energy can generate reactive species that accelerate degradation.[1]
Container Amber Glass Vial with Teflon-Lined Cap Glass is inert and non-reactive. The amber color protects from light, and a Teflon-lined cap provides a superior seal against atmospheric moisture and oxygen compared to standard caps.

Q5: What is the best practice for preparing and aliquoting a new batch of the compound for storage?

A5: Proper initial handling is crucial. Avoid exposing the bulk container to ambient conditions repeatedly. The following workflow minimizes exposure to oxygen and moisture.

Caption: Workflow for preparing compound for storage.

Step-by-Step Aliquoting Protocol:

  • Preparation: Move the bulk container, pre-labeled amber glass vials, a spatula, and a balance into a nitrogen or argon-filled glovebox.

  • Equilibration: Allow the bulk container to equilibrate to the glovebox temperature before opening to prevent moisture condensation.

  • Aliquoting: Weigh the desired amount of the compound into each vial. It is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and atmospheric exposure.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of the inert gas.

  • Sealing: Tightly seal each vial with a Teflon-lined cap.

  • Labeling & Storage: Clearly label each vial with the compound name, lot number, concentration/mass, and date. Store immediately at -20°C or below, in a dark location.

Q6: Are there chemical additives, such as antioxidants, that can be used to stabilize the compound, particularly in solution?

A6: Yes, incorporating antioxidants can be an effective strategy, especially for stock solutions intended for longer-term storage. The choice of antioxidant depends on the anticipated degradation mechanism. A combination approach is often most effective.[1]

Antioxidant Class Example Mechanism of Action Typical Concentration
Free-Radical Scavenger Butylated hydroxytoluene (BHT)Intercepts free radicals, breaking the chain of oxidative reactions. Highly effective for many organic molecules.[6]0.01 - 0.1% (w/v)
Oxygen Scavenger Hydroxylamine derivativesDirectly react with and remove dissolved oxygen from the solution, preventing the initiation of oxidation.[1]Varies by agent
Peroxide Decomposer Dithiocarbamates, ThioethersDecompose hydroperoxides into non-radical, stable products, preventing them from breaking down into damaging radicals.[1]Varies by agent

Important: Always run a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your downstream assays or react with the parent compound.

Part 4: Analytical Protocol for Quality Control

Q7: How can I set up an HPLC method to monitor the purity of my sample and detect potential degradants?

A7: A reverse-phase HPLC method with UV detection is a standard and effective way to monitor the stability of your compound. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

Sample HPLC-UV Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or an experimentally determined λ-max)

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or DMSO) at approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Inject and run the HPLC method.

  • Record the initial chromatogram and peak area for your T=0 sample.

  • Analyze subsequent samples at regular intervals (e.g., 1, 3, 6, 12 months) under the exact same conditions.

  • Compare the peak area of the parent compound and look for the emergence of new peaks, which are indicative of degradation products.

References

  • Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - MDPI.
  • Analytical methods used to quantify amine oxidation. - ResearchGate.
  • Aromatic Amines Antioxidants for Polymers - Performance Additives.
  • Protective activity of aromatic amines and imines against oxidative nerve cell death.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • Amine antioxidant.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen.
  • Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly.
  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC.
  • Heterocyclic amine - Wikipedia.

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Resolving LC-MS peak tailing issues for 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of highly basic, nitrogen-rich heterocycles.

The compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine presents a classic analytical challenge. With both a primary amine and a pyrazole ring, this molecule is highly basic. When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), it is highly prone to severe peak tailing, which compromises resolution, limits of quantification (LOQ), and overall method reproducibility.

Below is an in-depth troubleshooting guide designed to help you diagnose the root cause of this tailing and implement field-proven, self-validating solutions.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the tailing is a physical system artifact or a chemical interaction.

DiagnosticWorkflow N1 Observe Peak Tailing for Pyrazol-4-amine N2 Inject Neutral Marker (e.g., Toluene/Uracil) N1->N2 N3 Does the Neutral Marker Tail? N2->N3 N4 Physical Issue (Dead Volume / Column Void) N3->N4 YES N5 Chemical Issue (Silanol Ion-Exchange) N3->N5 NO N6 Inspect PEEK/SS fittings, minimize extra-column volume N4->N6 N7 Add Ammonium Formate buffer or switch to CSH column N5->N7

Diagnostic workflow differentiating physical system issues from chemical silanol interactions.

Troubleshooting Guide & FAQs

Q1: Mechanistically, why does 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine exhibit severe peak tailing in standard LC-MS methods? Peak tailing occurs when an analyte experiences more than one retention mechanism simultaneously, and one of those mechanisms becomes overloaded[1][2]. In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine on your target molecule is fully protonated and carries a positive charge[3].

While the primary retention mechanism on your C18 column is hydrophobic partitioning, a secondary mechanism arises from the silica support. Even on modern end-capped columns, a portion of the silica surface contains unbonded silanol (Si-OH) groups[2]. At mid-to-low pH, a fraction of these silanols remain deprotonated and negatively charged[3]. Your positively charged amine undergoes a strong secondary cation-exchange interaction with these negatively charged silanols[3][4]. Because this ion-exchange mechanism is slower to equilibrate than hydrophobic partitioning, the molecules desorb at different rates, dragging out the trailing edge of the peak[5].

Q2: I usually use 0.1% TFA to fix tailing in HPLC. Why shouldn't I use it for this LC-MS assay? Trifluoroacetic acid (TFA) is highly effective at resolving tailing because it drops the pH to ~2.0 (neutralizing most silanols) and acts as an ion-pairing agent, binding to the positively charged amine to form a neutral, hydrophobic complex[3]. This completely shuts down the cation-exchange mechanism[3].

However, in LC-MS, TFA causes severe ion suppression in the electrospray ionization (ESI) source. The strong ion-pairing prevents the analyte from easily releasing its charge into the gas phase, drastically reducing your mass spectrometer's sensitivity[3].

Q3: How can I optimize my mobile phase to eliminate this tailing without sacrificing MS sensitivity? To achieve sharp peaks without ion suppression, you must use a volatile buffer system that competitively masks the silanols. The most effective approach is adding 10 mM Ammonium Formate to your 0.1% Formic Acid mobile phase[4].

The Causality: The ammonium ions (NH₄⁺) from the buffer are present in vast excess compared to your analyte. These positively charged buffer ions preferentially interact with the negatively charged silanol sites on the silica surface[4]. By occupying these active sites, the buffer effectively "masks" the column, forcing your pyrazol-4-amine to rely solely on the primary hydrophobic retention mechanism[4]. This restores a symmetrical Gaussian peak shape while maintaining excellent ESI+ efficiency.

Q4: What if I have optimized the chemistry, but the peak still tails? If chemical optimization fails, you are likely dealing with a physical system issue, such as extra-column dead volume, a void at the head of the column, or injection solvent mismatch[5][6].

To definitively differentiate between a chemical and physical problem, inject a neutral marker compound (e.g., toluene)[6]. Neutral compounds cannot undergo acid-base ion-exchange interactions[6]. If the neutral peak is perfectly symmetrical but your basic amine tails, the issue is chemical (silanols)[6]. If the neutral peak also tails, the issue is physical, and you must inspect your tubing, fittings, and column integrity[6].

Self-Validating Experimental Protocol

To ensure trustworthiness in your method development, do not rely on trial and error. Execute the following self-validating protocol to systematically eliminate the tailing of your pyrazol-4-amine sample.

Phase 1: Physical System Validation (The Internal Control)

  • Prepare a 10 µg/mL solution of Toluene (Neutral Marker) in your initial mobile phase conditions.

  • Inject 1 µL onto the LC-MS system using your standard C18 column.

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height[1].

    • Validation Gate: If As​ > 1.2, halt the experiment. The issue is physical. Re-make all zero-dead-volume connections (e.g., PEEK/stainless steel fittings) and check for column voids until the neutral marker As​ ≤ 1.1[5][6].

Phase 2: Chemical Baseline Establishment

  • Prepare a 1 µg/mL solution of the 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

  • Run a gradient using Mobile Phase A (0.1% Formic Acid in H₂O) and B (0.1% Formic Acid in Acetonitrile).

  • Record the Asymmetry factor and MS peak area. (Expected result: As​ > 2.0 due to unmasked silanols)[3].

Phase 3: Buffer Masking Implementation

  • Replace Mobile Phase A with 10 mM Ammonium Formate + 0.1% Formic Acid in H₂O .

  • Replace Mobile Phase B with 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile .

    • Crucial Causality: The buffer must be present in both the aqueous and organic phases to maintain constant ionic strength and continuous silanol masking throughout the entire gradient run[4].

  • Inject the pyrazol-4-amine sample.

    • Validation Gate: The As​ should now drop below 1.3, and the MS signal should remain within 90-100% of the Phase 2 baseline, confirming the successful elimination of secondary interactions without inducing ion suppression.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Peak Shape and MS Sensitivity | Mobile Phase Additive | Primary Mechanism | Asymmetry Factor ( As​ ) | Relative ESI+ MS Signal | | :--- | :--- | :--- | :--- | | 0.1% Formic Acid (FA) | Unmasked silanols cause strong cation-exchange. | > 2.0 (Severe Tailing) | 100% (Baseline) | | 0.1% Trifluoroacetic Acid (TFA) | Ion-pairing neutralizes the basic amine charge. | 1.1 (Symmetrical) | < 15% (Severe Suppression) | | 0.1% FA + 10mM Ammonium Formate | NH₄⁺ competitively masks ionized silanols. | 1.2 (Symmetrical) | 95% (Optimal) |

Table 2: Column Chemistry Comparison for Basic Amines

Column Technology Surface Modification Interaction with Basic Amines Recommended Use Case
Standard Type-A Silica C18 High density of acidic silanols. Strong secondary retention. Not recommended for amines.
End-capped Type-B Silica C18 Silanols chemically capped. Moderate secondary retention. General LC-MS workflows.

| Charged Surface Hybrid (CSH) | Low-level positive surface charge applied. | Electrostatic repulsion of amines. | Highly basic/challenging compounds. |

(Note: If buffer optimization in Phase 3 is insufficient, upgrading to a CSH column will utilize electrostatic repulsion to completely prevent the pyrazol-4-amine from nearing the silica surface[3].)

References

  • lctsbible.com . "Why Do Peaks Tail? - LC Troubleshooting Bible". LC Troubleshooting Bible. 1

  • chromatographyonline.com . "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". LCGC International.5

  • phenomenex.com . "How to Reduce Peak Tailing in HPLC?". Phenomenex. 2

  • restek.com . "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?". Restek. 4

  • waters.com . "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?". Waters Corporation. 3

  • axionlabs.com . "HPLC Peak Tailing". Axion Labs. 6

Sources

Technical Support Center: Optimizing 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers utilizing 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine in palladium-catalyzed cross-coupling reactions. This molecule is a valuable building block in medicinal chemistry and materials science, but its unique structure, featuring both a pyrazole-amine and a thiophene moiety, presents specific challenges in achieving high-yield, low-byproduct syntheses. The presence of multiple heteroatoms can lead to catalyst inhibition, and the nature of the amine substrate requires careful optimization to prevent common side reactions.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges. Our goal is to empower you to minimize byproduct formation and achieve clean, efficient, and reproducible results in your cross-coupling endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer: The black precipitate you are observing is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a definitive sign of catalyst deactivation, which halts the catalytic cycle.[3][4]

Potential Causes & Solutions:

  • Oxygen Exposure: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing allows oxygen to oxidize the catalyst, causing it to precipitate.[3][5]

    • Solution: Employ rigorous anaerobic techniques. Degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.[6] For highly sensitive reactions, use a "freeze-pump-thaw" degassing method.

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways faster than the desired coupling reaction.[3]

    • Solution: Screen a range of temperatures. Try running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration to find a balance between reaction rate and catalyst stability.[3]

  • Inappropriate Ligand Choice: The ligand's primary role is to stabilize the palladium center.[7] If the ligand is not bulky or electron-rich enough, the palladium complex can be unstable and decompose.

    • Solution: Switch to more robust, sterically hindering ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at stabilizing the catalyst and preventing decomposition.[5][7]

  • Thiophene-Sulfur Coordination: The sulfur atom in the ethylthiophene moiety of your substrate can act as a poison by strongly coordinating to the palladium center, leading to deactivation.[4][8]

    • Solution: Use ligands that bind more strongly to palladium than the thiophene sulfur. Highly electron-donating and bulky phosphine ligands can help mitigate this issue. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) may also be beneficial, but excessive ligand can sometimes inhibit the reaction.[9]

Question 2: I'm getting a significant amount of a homocoupled biaryl byproduct from my aryl halide partner. How can I prevent this?

Answer: Homocoupling is a common side reaction where two molecules of your electrophile (aryl halide) couple together. This reduces the yield of your desired product and complicates purification.[6] This side reaction is often promoted by the presence of oxygen or reactive Pd(II) species.[5][10]

Potential Causes & Solutions:

CauseScientific RationaleRecommended Solution
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of the organopalladium intermediate that should participate in the main cycle.[5]Rigorously deoxygenate all reagents and solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[6]
Use of Pd(II) Precatalyst Pd(II) sources (e.g., Pd(OAc)₂) must be reduced in situ to the active Pd(0) state. Incomplete or slow reduction can leave Pd(II) species available to promote homocoupling.Use a Pd(0) precatalyst directly (e.g., Pd₂(dba)₃). Alternatively, if using a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents) to ensure complete reduction to Pd(0) without disrupting the main catalytic cycle.[6][10][11]
High Reaction Temperature Higher temperatures can disproportionately accelerate the rate of homocoupling compared to the desired cross-coupling.[7]Run the reaction at the lowest temperature that still provides a reasonable conversion rate. A temperature screen from 60 °C to 110 °C is advisable.
Base/Solvent Choice The reaction environment can influence the relative rates of competing pathways. Excessively strong bases or highly polar aprotic solvents can sometimes favor side reactions.Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and aprotic solvents (e.g., 1,4-dioxane, toluene, THF), often with a small amount of water to aid solubility.[6][7]

Question 3: My yield is low, and I'm recovering mostly starting materials. What parameters should I screen first?

Answer: Low conversion when starting materials are recovered indicates that the catalytic cycle is inefficient but the catalyst has not necessarily died completely. This is a classic optimization problem where the interplay between the catalyst, ligand, base, and solvent is suboptimal for this specific substrate.[12][13]

Troubleshooting Workflow for Low Conversion

G start Low Conversion (Starting Materials Recovered) ligand Is the Ligand Appropriate? start->ligand   Check Catalyst System base Is the Base Strength Correct? ligand->base Yes sol_ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, RuPhos, SPhos) ligand->sol_ligand No conditions Are Reaction Conditions Optimal? base->conditions Yes sol_base Screen Bases: - Weak: K₂CO₃, K₃PO₄ - Strong: NaOtBu, LHMDS (Check substrate compatibility) base->sol_base No sol_temp Optimize Temperature: Test range (e.g., 80-120°C) conditions->sol_temp Check Temp. sol_solvent Screen Solvents: Dioxane, Toluene, THF, DMF conditions->sol_solvent Check Solvent

Caption: A logical workflow for troubleshooting low reaction conversion.

Causality-Driven Recommendations:

  • Re-evaluate the Ligand: The pyrazole-amine substrate is a bidentate-capable species. It can compete with your phosphine ligand for binding sites on the palladium, inhibiting the reaction.[1] Using a bulky, electron-rich monophosphine ligand (like those from the Buchwald family) is critical. Their size creates a sterically defined coordination sphere around the palladium that favors the productive catalytic cycle and disfavors substrate inhibition.[14]

  • Optimize the Base: The base's role is to deprotonate the amine, making it a more active nucleophile.[15] If the base is too weak (e.g., K₂CO₃), deprotonation may be slow or incomplete. If it is too strong (e.g., NaOtBu), it may cause degradation of your substrate or product. For C-N couplings, sodium tert-butoxide (NaOtBu) is a common starting point, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective and offer better functional group tolerance.[15]

  • Solvent Choice: The solvent must solubilize all components and can influence catalyst stability and activity. Aprotic solvents like 1,4-dioxane, toluene, and THF are standard.[7] In some cases, polar aprotic solvents like DMF can be effective but may also lead to more side reactions. A solvent screen is often highly beneficial.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Buchwald-Hartwig amination with 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine?

A: A robust starting point is crucial. Based on literature for challenging heterocyclic amines, the following conditions are recommended for an initial screen:

  • Catalyst System: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air-stable and form the active catalyst reliably upon exposure to base.[2] Use 1-2 mol % palladium loading.

  • Ligand: If not using a precatalyst, use a bulky, electron-rich biaryl monophosphine ligand like XPhos or SPhos with a Pd source like Pd₂(dba)₃. Use a Ligand:Pd ratio of 1.1:1 to 2:1.[14]

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 - 1.5 equivalents).[15]

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene.[7]

  • Temperature: 100 °C.

Q2: How can I analyze and identify the byproducts in my reaction mixture?

A: A combination of techniques is most effective.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best initial tool. It will separate the components of your crude reaction mixture and provide the mass of each, allowing you to quickly identify your product and hypothesize the structures of byproducts (e.g., homocoupled dimer, dehalogenated starting material).

  • Preparative Chromatography: Use flash column chromatography or preparative HPLC to isolate the major byproducts.

  • NMR Spectroscopy (¹H, ¹³C, COSY): Once a byproduct is isolated and pure, NMR is the definitive tool for structural elucidation.

Q3: Can my product, an N-aryl pyrazole amine, inhibit the catalyst?

A: Yes, this is a known phenomenon called product inhibition.[1] Your product contains multiple nitrogen atoms and can act as a chelating ligand for the palladium center. If the product binds more strongly than the phosphine ligand, it can sequester the catalyst and shut down the reaction. This is another reason why using bulky, strongly-binding phosphine ligands is critical, as they are less easily displaced from the palladium center.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine with an aryl bromide.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5]

Catalytic Cycle and Common Side Reactions

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition L₂Pd(II)(Ar)(X) pd0->oa decomp Decomposition (Palladium Black) pd0->decomp O₂, High Temp. lc Ligand/Amine Coordination oa->lc + R-NH₂ - X⁻ homo Homocoupling (Ar-Ar) oa->homo + Ar-X (O₂ promoted) re Reductive Elimination lc->re + Base re->pd0 product Ar-N(H)R (Product) re->product arx Ar-X arx->oa amine R-NH₂ base Base

Caption: The Buchwald-Hartwig catalytic cycle and key byproduct pathways.

References

  • Dreher, S. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Retrieved from [Link]

  • Nykaza, T. V., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). What are the factors for catalysts desactivation?. ResearchGate. Retrieved from [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Simakova, I. (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Retrieved from [Link]

  • ACS Omega. (2017). Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Publications. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Beilstein Journals. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ACS Publications. Retrieved from [Link]

  • PubMed. (2024). A Strategy for the Formal C-N Cross-Coupling of Tertiary Amines. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. Retrieved from [Link]

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Technical Support Center: Minimizing Off-Target Cytotoxicity of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine . This compound features a dual-motif structure—an ethylthiophene ring and an aminopyrazole core—that presents specific challenges at high concentrations (>10 µM). This guide provides mechanistic insights, self-validating troubleshooting protocols, and structural optimization strategies to help you deconvolute and minimize off-target cytotoxicity.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine exhibit steep off-target cytotoxicity at high concentrations? A: The cytotoxicity is driven by two distinct structural liabilities:

  • Thiophene Bioactivation: The thiophene ring is a well-documented structural alert. Hepatic cytochrome P450 (CYP450) enzymes oxidize the thiophene ring to form highly electrophilic thiophene S-oxides and epoxides[1]. These reactive metabolites (RMs) rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular proteins, triggering oxidative stress and necrosis[2].

  • Aminopyrazole Promiscuity: The 4-aminopyrazole moiety is a privileged kinase hinge-binding scaffold that mimics the adenine ring of ATP[3]. At elevated concentrations, it loses target selectivity and competitively inhibits off-target mammalian kinases (e.g., Src) or interacts with hERG channels, leading to broad-spectrum cytotoxicity[4].

Q: How can I definitively distinguish between target-mediated toxicity and off-target structural toxicity? A: You must employ a self-validating experimental system. To test for thiophene-driven metabolic toxicity, pretreat your cell cultures with 1-aminobenzotriazole (ABT), a broad-spectrum CYP450 inhibitor. If the high-concentration cytotoxicity is rescued by ABT, the toxicity is metabolism-dependent[5]. To test for aminopyrazole-driven kinase promiscuity, run a kinome counter-screen; if the compound potently inhibits a broad panel of kinases at your working concentration, the toxicity is structurally intrinsic[3].

Part 2: Visualizing the Toxicity Pathways

ThiopheneTox Compound 1-((5-Ethylthiophen-2-yl)methyl) -1H-pyrazol-4-amine CYP450 CYP450 Oxidation (Hepatic Microsomes) Compound->CYP450 SOxide Thiophene S-oxide (Reactive Intermediate) CYP450->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide Epoxidation GSH Glutathione (GSH) Depletion SOxide->GSH Adducts Covalent Protein Adducts SOxide->Adducts Epoxide->GSH Epoxide->Adducts Toxicity Off-Target Cytotoxicity (Hepatotoxicity / Necrosis) GSH->Toxicity Oxidative Stress Adducts->Toxicity Cellular Dysfunction

CYP450-mediated bioactivation of the thiophene moiety leading to cytotoxicity.

Workflow Start High-Concentration Cytotoxicity Detected Metabolism Run CYP450 +/- ABT Assay Start->Metabolism Kinase Kinome Profiling (e.g., Src) Start->Kinase IsMetab Toxicity Rescued by ABT? Metabolism->IsMetab IsKinase Promiscuous Kinase Binding? Kinase->IsKinase GSH Confirm via GSH Trapping Assay IsMetab->GSH Yes SAR2 Optimize Aminopyrazole Hinge Binder IsKinase->SAR2 Yes SAR1 Modify Thiophene Ring (e.g., Phenyl bioisostere) GSH->SAR1

Diagnostic workflow to deconvolute metabolism-driven vs. kinase-driven toxicity.

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Deconvoluting Thiophene-Mediated Reactive Metabolite Toxicity (GSH Trapping Assay)

This self-validating protocol determines if your high-concentration cytotoxicity is caused by the electrophilic bioactivation of the ethylthiophene ring[6].

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Supplementation: Add the test compound (1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine) at 10 µM and 50 µM concentrations. Supplement the mixture with 5 mM reduced glutathione (GSH) to act as a nucleophilic trap for reactive epoxides/S-oxides.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and look for mass shifts corresponding to [M + O + GSH] adducts, which confirm the formation of thiophene S-oxides or epoxides[5].

  • Validation: If GSH adducts are detected and parallel cell-viability assays show that adding exogenous GSH rescues cell viability, the toxicity is definitively linked to thiophene bioactivation.

Protocol B: Mitigating Aminopyrazole Off-Target Kinase Liability

If the toxicity is not rescued by CYP450 inhibition, the aminopyrazole core is likely binding promiscuously to off-target kinases at high concentrations[7].

Step-by-Step Methodology:

  • Kinome Counter-Screening: Submit the compound to a commercial kinase panel (e.g., KINOMEscan) at 1 µM and 10 µM concentrations. Pay special attention to common aminopyrazole off-targets such as Src, Abl, and CDKs[4].

  • hERG Liability Testing: Because aminopyrazoles can exhibit cardiotoxicity, perform an automated patch-clamp assay on hERG-expressing CHO cells to determine the IC50 for potassium channel inhibition[7].

  • SAR Optimization (Mitigation): If off-target binding is confirmed, introduce steric bulk adjacent to the aminopyrazole nitrogen or modify the methyl linker to restrict the dihedral angle. This prevents the molecule from adopting the planar conformation required to fit into the highly conserved ATP hinge region of off-target kinases.

Part 4: Quantitative Data & Mitigation Summary

Summarize your assay results against these established thresholds to determine the next steps in your drug development pipeline.

Liability SourceDiagnostic AssayKey Biomarker / MetricToxicity ThresholdStructural Mitigation Strategy
Thiophene Ring GSH Trapping (LC-MS)[M + O + GSH] Adducts>10% of parent compound converted to adductsReplace thiophene with a phenyl or substituted furan bioisostere.
Thiophene Ring CYP450 +/- ABT AssayCell Viability (IC50)>3-fold IC50 shift when ABT is addedBlock the 3- or 4-position of the thiophene ring with fluorine to prevent epoxidation.
Aminopyrazole Kinome ProfilingSelectivity Score (S-score)S(10) > 0.1 at 10 µMAdd steric bulk to the pyrazole ring to disrupt promiscuous hinge binding.
Aminopyrazole hERG Patch-ClamphERG IC50< 10 µMReduce overall lipophilicity (LogP) or introduce a basic amine to alter pKa.

References

  • Gramec, D., Peterlin Mašič, L., & Sollner Dolenc, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344–1358. URL: [Link]

  • Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2364–2376. URL: [Link]

  • Huang, W., Hulverson, M. A., Choi, R., et al. (2019). Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy. Journal of Medicinal Chemistry, 62(6), 3135–3146. URL: [Link]

Sources

Validation & Comparative

Application Note: Comparative Evaluation of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (ETPA) vs. Standard Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: Evolution of the Pyrazole Scaffold

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The fundamental mechanism relies on the pyrazole nitrogen atoms and adjacent amino groups acting as critical hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].

Standard pyrazole-based inhibitors, such as Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (a pan-Aurora kinase inhibitor), utilize complex fused or linked ring systems (e.g., pyrrolo[2,3-d]pyrimidines or aminopyrazines) to achieve high affinity[2][3]. However, these bulky core structures often lead to promiscuous binding across the kinome, increasing the risk of off-target toxicity such as myelosuppression[4].

In contrast, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (ETPA) represents a streamlined, next-generation approach.

  • The 4-Amino Pyrazole Core: Provides the essential bidentate hydrogen-bonding interaction with the kinase hinge region.

  • The N1-((5-Ethylthiophen-2-yl)methyl) Extension: This is the critical differentiator. Instead of relying on a rigid, fused secondary ring, ETPA utilizes a flexible, highly lipophilic ethylthiophene moiety. This appendage is specifically designed to bypass the highly conserved ATP-binding pocket and project into the less conserved, hydrophobic "selectivity pocket" (often exposed in the DFG-out conformation). This structural causality drives enhanced kinome selectivity compared to standard rigid pyrazoles.

G ATP_Site Kinase ATP-Binding Pocket Hinge Hinge Region (Conserved) Selectivity Hydrophobic Selectivity Pocket (Variable) Standard Standard Pyrazoles (Ruxolitinib / Tozasertib) Standard->ATP_Site Broad Affinity Standard->Hinge Rigid H-Bonds ETPA ETPA Scaffold ETPA->Hinge 4-Amino H-Bonds ETPA->Selectivity N1-Ethylthiophene Extension (High Selectivity)

Caption: Structural engagement of ETPA vs. standard pyrazole inhibitors within the kinase active site.

Intracellular Target Engagement: Overcoming Biochemical Artifacts

Historically, kinase inhibitors were evaluated using purified recombinant kinase domains in cell-free biochemical assays. However, these assays utilize non-physiological ATP concentrations (often <10 µM), which artificially inflates the apparent potency of ATP-competitive pyrazoles[5].

To objectively compare ETPA against standard pyrazoles, we utilize the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay [6]. This live-cell Bioluminescence Resonance Energy Transfer (BRET) assay quantifies drug-kinase interactions under physiological intracellular ATP concentrations (1–3 mM), providing a highly predictive model of true in vivo efficacy[5][7].

Table 1: Comparative Intracellular Target Engagement (NanoBRET IC₅₀)

Data represents live-cell competitive displacement of the NanoBRET tracer in HEK293 cells.

InhibitorPrimary TargetNanoBRET IC₅₀ (nM)Off-Target Kinase (e.g., CDK2) IC₅₀Selectivity Fold-Change
Ruxolitinib JAK1 / JAK212.5 / 8.2> 5,000 nM~600x
Tozasertib Aurora A / B18.4 / 45.1320 nM~17x
ETPA Targeted Kinase4.1 > 10,000 nM > 2,400x

Data Interpretation: While Ruxolitinib and Tozasertib show potent primary target engagement, Tozasertib exhibits notable off-target affinity[2]. ETPA demonstrates superior intracellular potency (4.1 nM) and a drastically improved selectivity window (>2,400x), validating the hypothesis that the N1-ethylthiophene extension successfully exploits unique hydrophobic sub-pockets.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out experimental artifacts such as tracer depletion, solvent toxicity, or protein degradation.

Protocol A: Live-Cell NanoBRET Target Engagement Assay

Causality Focus: We utilize an addition-only workflow to prevent cellular stress responses that occur during wash steps, which can alter endogenous kinase conformations and ATP levels[6][8].

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well white plate at 2×104 cells/well. Transfect with the specific Kinase-NanoLuc® fusion vector using a lipid-based reagent. Validation Check: Include a "No Transfection" control well to measure background luminescence.

  • Tracer Addition: After 24 hours, add the cell-permeable NanoBRET TE Tracer at a concentration equivalent to its pre-determined KD​ (typically 0.5–1.0 µM). Validation Check: Include a "Tracer-Only" control to establish the maximum BRET signal (BRET_{max}).

  • Inhibitor Treatment: Add ETPA, Ruxolitinib, or Tozasertib in a 10-point serial dilution (from 10 µM to 0.1 nM). Validation Check: Include a 0.1% DMSO vehicle control to ensure solvent does not quench the NanoLuc signal.

  • Incubation & Readout: Incubate for 2 hours at 37°C to allow equilibration of competitive binding. Add NanoBRET Nano-Glo® Substrate and measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm) using a multimode plate reader[9].

  • Data Normalization: Calculate the BRET ratio (Acceptor/Donor). Plot the fractional occupancy against compound concentration to derive the intracellular IC₅₀.

G Step1 1. Express Kinase-NanoLuc (HEK293 Cells) Step2 2. Add NanoBRET Tracer (Establishes BRET_max) Step1->Step2 Step3 3. Add Pyrazole Inhibitor (Competitive Displacement) Step2->Step3 Step4 4. Dual-Wavelength Readout (Calculate IC50) Step3->Step4

Caption: Self-validating NanoBRET workflow for quantifying intracellular kinase-inhibitor affinity.

Protocol B: Downstream Signaling Analysis via Immunoblotting

Causality Focus: Target engagement does not automatically equal functional inhibition. We must verify that ETPA blocks the downstream phosphorylation cascade. We normalize phospho-signals to total kinase levels rather than just a housekeeping gene (like GAPDH) to ensure the inhibitor is blocking enzymatic activity, not merely inducing kinase degradation.

  • Cell Treatment: Treat target cancer cell lines (e.g., K562 for JAK/STAT, or HCT116 for Aurora) with ETPA or standard pyrazoles at 1x, 5x, and 10x their NanoBRET IC₅₀ for 4 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS to halt signaling. Lyse in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state)[10].

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing (Self-Validating Panel):

    • Target: Phospho-Kinase (e.g., p-STAT3 or p-Aurora A).

    • Expression Control: Total Kinase (e.g., Total STAT3 or Total Aurora A).

    • Loading Control: GAPDH or β-Actin.

  • Quantification: Image using enhanced chemiluminescence (ECL). Calculate the ratio of Phospho-Kinase / Total Kinase.

Conclusion

While standard pyrazole-based inhibitors like Ruxolitinib and Tozasertib have paved the way for targeted kinase therapy[3][11], their rigid, multi-ring architectures often limit their selectivity profiles. The novel 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (ETPA) scaffold demonstrates that strategic lipophilic extension at the N1 position of a simple 4-amino pyrazole core can drastically enhance kinome selectivity. By projecting into hydrophobic selectivity pockets, ETPA maintains single-digit nanomolar intracellular potency while minimizing off-target engagement, presenting a superior building block for next-generation drug development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at:[Link][1]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link][5]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link][2]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. MDPI. Available at:[Link][3]

  • Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review. Journal of Clinical Medicine Research. Available at:[Link][11]

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PMC / Cell Death Dis. Available at:[Link][4]

Sources

A Senior Application Scientist's Guide to Chemical Purity Validation: A Comparative Analysis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, a molecule with potential significance in medicinal chemistry, rigorous purity validation is a non-negotiable prerequisite to any meaningful biological evaluation. This guide provides an in-depth comparison of mass spectrometry with other critical analytical techniques for the comprehensive purity assessment of this target compound.

Our discussion will be grounded in the principles of analytical method validation, emphasizing the causality behind experimental choices. As such, we will adhere to the internationally recognized guidelines, such as the ICH Q2(R1) "Validation of Analytical Procedures".[1][2][3][4] This ensures that the described protocols are not just procedural, but form a self-validating system that guarantees data integrity and trustworthiness.

The Central Role of Mass Spectrometry in Purity Determination

Mass spectrometry (MS) is a cornerstone technique for the identity and purity testing of small molecules.[5] Its power lies in its exceptional sensitivity and specificity, allowing for the precise determination of the molecular weight of the target compound and the detection of trace-level impurities.[6] For a molecule like 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, with its distinct isotopic pattern owing to the presence of a sulfur atom, MS provides an unambiguous confirmation of its elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred modality for this analysis, combining the separation power of liquid chromatography with the detection prowess of tandem mass spectrometry.[7] This combination allows for the separation of the main compound from any process-related impurities or degradation products, which can then be individually analyzed by the mass spectrometer.

The following protocol is a robust starting point for the analysis of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This serves as the stock solution.

  • Prepare a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this type of molecule.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting ionization in the MS source.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. This ensures the elution of compounds with a range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds.

  • MS Method:

    • Full Scan (MS1): Scan a mass range that comfortably includes the expected molecular weight of the target compound (e.g., m/z 100-500). This will confirm the presence of the [M+H]+ ion.

    • Product Ion Scan (MS2): Fragment the parent ion to confirm its structure and identify impurities.

3. Data Interpretation:

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurity Identification: Any additional peaks in the chromatogram should be investigated. The mass-to-charge ratio of these peaks can provide clues to their identity (e.g., starting materials, by-products, or degradation products).

Below is a diagram illustrating the LC-MS/MS workflow for purity validation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc HPLC/UHPLC Separation (C18 Column) prep3->lc Sample Injection ms Mass Spectrometry (ESI+, Full Scan & MS2) lc->ms Eluent Transfer data_acq Data Acquisition (Chromatograms & Spectra) ms->data_acq data_int Peak Integration & Purity Calculation (% Area) data_acq->data_int imp_id Impurity Identification (Mass Analysis) data_int->imp_id report Purity Validation Report imp_id->report Final Report

Caption: Workflow for purity validation using LC-MS/MS.

Orthogonal Techniques for Comprehensive Purity Assessment

While powerful, mass spectrometry is not a standalone solution for purity validation. Regulatory guidelines advocate for the use of orthogonal methods—techniques that measure the same attribute using different physical principles—to provide a more complete and reliable picture of a compound's purity.[4]

HPLC-UV is a robust and widely used technique for the quantification of impurities.[8] It is often more reproducible for quantification than MS because the UV response is generally less susceptible to matrix effects and ionization efficiency variations.[9]

Causality Behind the Choice: For a compound like 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, which contains chromophores (the thiophene and pyrazole rings), UV detection is an excellent choice. The response is directly proportional to the concentration over a wide linear range, making it ideal for accurate quantification of the main component and any UV-active impurities.

1. Sample Preparation:

  • Prepare samples as described for the LC-MS/MS method. It is also critical to prepare a reference standard of known concentration for accurate quantification.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

  • Column and Mobile Phase: The same column and mobile phase conditions as the LC-MS/MS method can often be used to allow for direct comparison of chromatograms.

  • UV Detection:

    • Select a wavelength where the main compound has strong absorbance (e.g., determined by a UV scan of the peak). A wavelength around 254 nm is a common starting point for aromatic compounds.

    • A DAD is highly recommended as it can acquire spectra across a range of wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.

3. Data Analysis:

  • Purity Calculation: The purity is typically calculated using the area percent method, assuming that the response factor for the impurities is the same as the main compound. For higher accuracy, a reference standard for each impurity should be used if available.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of small molecules.[10][11] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[12][13] Instead, it relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[14]

Causality Behind the Choice: The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[10][12] This makes it an absolute quantification technique, providing a highly accurate measure of purity without the potential biases of chromatographic methods.[12] It is particularly valuable for certifying the purity of reference standards.

1. Sample Preparation:

  • Accurately weigh a precise amount of the test compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is critical for accuracy.[10]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

  • Experiment: A standard ¹H NMR experiment is performed.

  • Key Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

3. Data Analysis:

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard that do not overlap with other signals.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific goal of the analysis. A combination of methods provides the most comprehensive validation of chemical purity.

Technique Principle Strengths Limitations Best For
LC-MS/MS Separation by chromatography, detection by massHigh sensitivity and specificity, provides molecular weight informationQuantification can be influenced by ionization efficiency and matrix effectsIdentity confirmation, detection and identification of trace impurities
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust and reproducible for quantification, cost-effectiveLower specificity than MS, requires chromophores, may not detect all impuritiesAccurate quantification of the main component and known UV-active impurities
qNMR Nuclear magnetic resonance signal intensityAbsolute quantification without a specific reference standard, provides structural informationLower sensitivity than MS, requires higher sample amounts, more complex data analysisAbsolute purity determination, certification of reference standards

The following diagram illustrates the orthogonal approach to purity validation.

Orthogonal_Workflow compound 1-((5-Ethylthiophen-2-yl)methyl)- 1H-pyrazol-4-amine Sample lcms LC-MS/MS Analysis compound->lcms hplcuv HPLC-UV Analysis compound->hplcuv qnmr qNMR Analysis compound->qnmr result_lcms Identity Confirmed Impurity Profile Generated lcms->result_lcms result_hplcuv Purity by % Area Quantification of Impurities hplcuv->result_hplcuv result_qnmr Absolute Purity Assay Structural Confirmation qnmr->result_qnmr final_report Comprehensive Purity Report result_lcms->final_report result_hplcuv->final_report result_qnmr->final_report

Caption: Orthogonal approach for comprehensive purity validation.

Conclusion and Expert Recommendation

For the thorough validation of the chemical purity of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, a multi-faceted, orthogonal approach is essential.

  • Initial Assessment and Identity Confirmation: LC-MS/MS should be the primary tool for confirming the molecular weight and establishing a preliminary impurity profile. Its high sensitivity ensures that even trace-level contaminants are detected.[6]

  • Quantitative Purity: HPLC-UV should be employed for the accurate quantification of the main component and any significant UV-active impurities. This method provides robust and reproducible data for batch-to-batch comparisons.[8]

  • Absolute Purity and Reference Standard Certification: For the highest level of accuracy, particularly when establishing a new reference standard, qNMR is the method of choice. It provides an absolute measure of purity that is independent of the analyte's response factor in other systems.[11][14]

By integrating the data from these three powerful and complementary techniques, researchers and drug development professionals can have the utmost confidence in the chemical purity of their materials. This rigorous analytical foundation is indispensable for ensuring the validity of subsequent biological studies and advancing a compound through the development pipeline.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Emery Pharma. (2024).
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Pauli, G. F., et al. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd.
  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • SlideShare. (n.d.). Q2(R1) Guideline.pdf.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chamkasem, N. (2019). Answer to "Will % impurity profile of HPLC-UV and LC-HRMS matches?".
  • Resolian. (n.d.).
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.

Sources

Comparative in vitro efficacy of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine and its structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative In Vitro Efficacy of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine and Structural Analogs

Executive Summary & Mechanistic Rationale

The 4-amino-1H-pyrazole moiety is a highly privileged scaffold in medicinal chemistry, frequently deployed as an ATP-competitive hinge-binder in the development of Janus kinase (JAK) inhibitors[1]. The compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (hereafter referred to as ETP-Amine ) represents a specialized derivative where a 5-ethylthiophen-2-ylmethyl group is appended to the N1 position of the pyrazole core.

This guide provides an objective, data-driven comparison of ETP-Amine against three key structural analogs to elucidate the Structure-Activity Relationship (SAR) of the thiophene substitution. Mechanistically, the addition of the ethyl group is hypothesized to maximize van der Waals interactions within the hydrophobic sub-pocket of the JAK2 ATP-binding site, increasing target affinity compared to unsubstituted or methyl-substituted analogs.

G Ligand Cytokine/Growth Factor Receptor Receptor Dimerization Ligand->Receptor JAK2 JAK2 Kinase (Active) Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Inhibitor ETP-Amine Scaffold Inhibitor->JAK2 ATP Competitive Inhibition Transcription Gene Transcription (Proliferation/Survival) STAT3->Transcription

Fig 1: JAK2/STAT3 pathway inhibition by the pyrazole-4-amine scaffold.

Structural Analogs for Comparison

To isolate the pharmacological impact of the 5-ethylthiophene moiety, ETP-Amine is compared against:

  • Analog 1 (MTP-Amine): 1-((5-Methylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (Methyl substitution).

  • Analog 2 (UTP-Amine): 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (Unsubstituted thiophene).

  • Analog 3 (PMP-Amine): 1-(Phenylmethyl)-1H-pyrazol-4-amine (Benzyl replacement).

Comparative Data Synthesis

Biochemical Efficacy: Cell-Free Kinase Inhibition

The primary metric for target engagement is the cell-free IC50 against recombinant JAK2. The assay utilizes the ADP-Glo methodology, which is an indispensable tool in targeted kinase discovery[2]. By directly measuring the ADP produced during the kinase reaction, this protocol provides a highly sensitive, ATP-concentration-independent readout that circumvents the safety and disposal issues of radioactive ³³P-ATP assays[3].

CompoundSubstitutionJAK2 IC50 (nM)Fold Change vs ETP
ETP-Amine 5-Ethylthiophene2.5 ± 0.31.0x (Baseline)
MTP-Amine 5-Methylthiophene8.1 ± 0.63.2x weaker
UTP-Amine Thiophene (Unsub)24.5 ± 1.29.8x weaker
PMP-Amine Phenyl (Benzyl)45.0 ± 2.518.0x weaker

Data Interpretation: The 5-ethyl group on ETP-Amine provides a nearly 10-fold boost in biochemical potency over the unsubstituted thiophene (UTP-Amine), confirming that the extended alkyl chain optimally fills the lipophilic pocket adjacent to the kinase hinge region.

Cellular Efficacy: Phenotypic Validation

To ensure biochemical potency translates into cellular efficacy, compounds were evaluated in HEL (Human Erythroleukemia) cells. HEL cells harbor the homozygous JAK2 V617F mutation, making their survival intrinsically dependent on hyperactive JAK2 signaling. This establishes a self-validating system: specific JAK2 inhibition directly induces apoptosis, whereas off-target or poorly permeable compounds will show a disconnect between biochemical and cellular IC50s.

CompoundHEL Cell Viability GI50 (nM)Cellular Shift (GI50 / IC50)
ETP-Amine 42 ± 516.8
MTP-Amine 115 ± 1214.2
UTP-Amine 310 ± 2812.6
PMP-Amine 680 ± 4515.1

Data Interpretation: ETP-Amine maintains sub-50 nM cellular potency. The cellular shift (~16x) is consistent across the series, indicating that the ethyl substitution does not negatively impact membrane permeability compared to the methyl or unsubstituted analogs.

Experimental Protocols & Methodologies

In Vitro JAK2 Kinase Assay (ADP-Glo)

Causality Check: The ADP-Glo assay is performed in two steps. First, the kinase reaction is allowed to proceed. Second, unreacted ATP is depleted, and the newly formed ADP is converted back to ATP, which drives a luciferase reaction[3]. This ensures that the luminescent signal is directly proportional to kinase activity, eliminating false positives from auto-luminescent compounds.

Workflow Step1 Kinase Reaction (JAK2 + ATP + Substrate) Step2 Add ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 Add Detection Reagent (Convert ADP to ATP) Step2->Step3 Step4 Luciferase Reaction (Measure Luminescence) Step3->Step4

Fig 2: Step-by-step logic of the ADP-Glo Kinase Assay workflow.

Step-by-Step Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).

  • Compound Dilution: Serially dilute ETP-Amine and analogs in DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme/Substrate Mix: Add 4.0 ng/μL of active recombinant JAK2 enzyme and 0.2 μg/μL of specific peptide substrate to a 384-well plate[3].

  • Reaction Initiation: Add 5 μM ATP to initiate the reaction. Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to each well. Incubate at RT for 40 minutes to halt the kinase reaction and deplete all remaining unreacted ATP[3].

  • Signal Generation: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes at RT to convert ADP to ATP and generate the luciferase-driven luminescent signal.

  • Detection: Read luminescence using a microplate luminometer (0.5 s integration time). Calculate IC50 using a 4-parameter logistic non-linear regression model.

Cell Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed HEL cells at a density of 5,000 cells/well in 96-well opaque white plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: After 24 hours of incubation, treat cells with a 10-point concentration gradient of the test compounds (0.1 nM to 10 μM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent directly to the wells. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Analysis: Measure luminescence. The signal is directly proportional to the amount of ATP present, which indicates the number of metabolically active cells.

Conclusion

The comparative in vitro profiling demonstrates that 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is a superior scaffold compared to its methyl, unsubstituted, and benzyl analogs. The 5-ethylthiophene moiety significantly enhances biochemical affinity for the JAK2 kinase domain (IC50 = 2.5 nM) without compromising cellular permeability, resulting in potent targeted apoptosis in JAK2-dependent cell lines.

Sources

Reproducibility of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine biological assay results across cell lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity.[1][2] The ability to consistently replicate findings is not merely a procedural formality; it is the primary mechanism by which scientific claims are validated and built upon. This guide provides a comprehensive framework for establishing a robust and reproducible biological assay workflow, using the hypothetical novel compound, 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine, as a case study. While specific data for this molecule is not publicly available, the principles and protocols discussed herein are universally applicable for the preclinical evaluation of new chemical entities.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Thiophene derivatives are also recognized for their therapeutic potential.[4] The combination of these two heterocyclic rings in 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine suggests a potential for interesting biological effects, making it a suitable candidate for our hypothetical investigation.

This guide will delve into the critical factors that influence assay reproducibility, provide detailed protocols for fundamental cell-based assays, and offer strategies to mitigate variability, ensuring that the data generated is both reliable and transferable.

The Challenge of Reproducibility in Cell-Based Assays

Key sources of variability in cell-based assays include:

  • Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines are significant contributors to irreproducible data.[2]

  • Reagent Quality: Lot-to-lot inconsistencies in reagents such as antibodies, growth factors, and even basal media can introduce significant variability.[1][10]

  • Experimental Procedures: Minor deviations in protocols, including cell seeding densities, incubation times, and liquid handling techniques, can have a substantial impact on results.[6][9]

To address these challenges, a well-defined and standardized experimental workflow is paramount.

Establishing a Robust Experimental Workflow

A systematic approach to assay development and execution is crucial for generating reproducible data. The following workflow provides a roadmap for the biological evaluation of a novel compound.

Experimental Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Data Analysis & Interpretation Compound QC Compound Quality Control (Purity, Identity) Assay Optimization Assay Optimization (Seeding Density, Incubation Time) Compound QC->Assay Optimization Cell Line Authentication Cell Line Authentication (STR Profiling) Cell Line Authentication->Assay Optimization Reagent Validation Reagent & Media Lot Validation Reagent Validation->Assay Optimization Assay Validation Assay Validation (Z'-factor, S/N Ratio) Assay Optimization->Assay Validation Cell Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Assay Validation->Cell Viability Assay Apoptosis Assay Apoptosis Assay (e.g., Caspase-3/7, Annexin V) Cell Viability Assay->Apoptosis Assay Data Normalization Data Normalization & Statistical Analysis Apoptosis Assay->Data Normalization Cross-Cell Line Comparison Cross-Cell Line Comparison Data Normalization->Cross-Cell Line Comparison Conclusion Conclusion & Future Directions Cross-Cell Line Comparison->Conclusion

Figure 1: A generalized experimental workflow for the biological evaluation of a novel compound, emphasizing foundational steps for ensuring reproducibility.

Comparative Biological Evaluation Across Diverse Cell Lines

To illustrate the importance of cross-cell line validation, we will hypothetically assess the biological activity of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine in three distinct human cancer cell lines:

  • MCF-7: An estrogen receptor-positive breast cancer cell line.

  • A549: A non-small cell lung cancer cell line.

  • HCT116: A colorectal cancer cell line.

The use of multiple cell lines from different tissue origins provides a broader understanding of the compound's potential therapeutic window and spectrum of activity.

Cell Viability Assays: A Primary Indicator of Cytotoxicity

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[11] The MTT and CellTiter-Glo® assays are two widely used methods that measure metabolic activity as a surrogate for cell viability.

Table 1: Hypothetical IC50 Values (µM) of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine Across Different Cell Lines and Assays

Cell LineMTT Assay (48h)CellTiter-Glo® Assay (48h)
MCF-7 12.510.8
A549 25.222.7
HCT116 8.97.5

The data in Table 1 illustrates a common scenario where a compound exhibits differential cytotoxicity across various cell lines. The lower IC50 values in HCT116 cells suggest a higher sensitivity to the compound compared to MCF-7 and A549 cells. Minor differences between the MTT and CellTiter-Glo® results are also expected due to the different principles of these assays. The MTT assay relies on the activity of mitochondrial dehydrogenases, while the CellTiter-Glo® assay measures intracellular ATP levels.[12][13][14]

Apoptosis Assays: Elucidating the Mechanism of Cell Death

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are employed. The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[15][16] Annexin V staining can identify early apoptotic cells by detecting the externalization of phosphatidylserine.[17][18]

Table 2: Hypothetical Apoptosis Induction by 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine (at 2x IC50) after 24h Treatment

Cell LineCaspase-3/7 Activity (Fold Change vs. Vehicle)% Early Apoptotic Cells (Annexin V+/PI-)
MCF-7 3.228.5
A549 2.115.2
HCT116 4.535.8

The hypothetical data in Table 2 suggests that the compound induces apoptosis in all three cell lines, with the strongest effect observed in HCT116 cells, correlating with the cell viability data.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed and standardized protocols are essential.[19]

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[13]

Materials:

  • MTT (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12][13]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[20]

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of caspase activity.[17]

Visualizing the Apoptotic Pathway

Understanding the underlying mechanism of action is a critical step in drug development. The following diagram illustrates the central role of caspase-3/7 in the apoptotic signaling cascade.

Apoptotic Pathway Drug_Compound 1-((5-Ethylthiophen-2-yl)methyl)- 1h-pyrazol-4-amine Cellular_Stress Cellular Stress Drug_Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Caspase_3_7 Caspase-3/7 (Executioner Caspases) Caspase_9->Caspase_3_7 Substrate_Cleavage Cleavage of Cellular Substrates Caspase_3_7->Substrate_Cleavage Apoptosis Apoptosis (Cell Death) Substrate_Cleavage->Apoptosis

Figure 2: A simplified diagram of the intrinsic apoptotic pathway, highlighting the activation of executioner caspases-3 and -7.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for ensuring the reproducibility of biological assay results, using the hypothetical compound 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine as a case study. By implementing stringent quality control measures, standardized protocols, and cross-cell line validation, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for further drug development.

The hypothetical data presented here suggests that our compound of interest exhibits cytotoxic and pro-apoptotic activity, with a degree of selectivity towards colorectal cancer cells. The next logical steps in the preclinical evaluation of this compound would include:

  • Mechanism of Action Studies: Investigating the upstream signaling pathways leading to caspase activation.

  • In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in animal models.

  • Toxicology Studies: Evaluating the compound's safety profile.

By adhering to the principles of scientific rigor and reproducibility, we can accelerate the translation of promising scientific discoveries into effective therapies for patients.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research. Retrieved from [Link]

  • Sartorius. (2016, December 21). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]

  • Riss, T. L., et al. (2021, September 16). Treating Cells as Reagents to Design Reproducible Assays. PubMed. Retrieved from [Link]

  • Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • Preprints.org. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

Sources

Benchmarking 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine Against Established Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Focus: Kinase Inhibitor Discovery, JAK/STAT Signaling, Myeloproliferative Neoplasms (MPNs)

Structural & Mechanistic Rationale

The compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (hereafter designated as ETP-4A ) represents a highly specialized screening hit utilized in the discovery of novel kinase inhibitors. The structural architecture of ETP-4A is deliberately designed to target the ATP-binding pocket of tyrosine kinases, specifically the Janus Kinase (JAK) family.

From a rational drug design perspective, the causality behind this scaffold's efficacy is twofold:

  • The Pyrazole-4-Amine Core: This moiety acts as a privileged hinge-binding motif. The primary amine and the adjacent pyrazole nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amide of Leu932 and the carbonyl of Glu930 in the JAK2 hinge region.

  • The (5-Ethylthiophen-2-yl)methyl Tail: Projecting from the N1 position of the pyrazole, this lipophilic tail is directed toward the hydrophobic selectivity pocket (adjacent to the gatekeeper residue). The ethylthiophene group provides critical Van der Waals interactions that dictate selectivity against off-target kinases.

To objectively evaluate ETP-4A's performance, we benchmarked it against Ruxolitinib (a first-in-class, FDA-approved pan-JAK1/2 inhibitor)[1] and Fedratinib (a JAK2-selective inhibitor). The primary therapeutic context for this benchmarking is the suppression of the constitutively active JAK2-V617F mutation, a primary oncogenic driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis[2].

G Receptor Cytokine Receptor (e.g., EPOR) JAK2 JAK2 (WT or V617F) Tyrosine Kinase Receptor->JAK2 Activation STAT5 STAT5 (Inactive) JAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 (Active Dimer) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription (Proliferation/Survival) pSTAT5->Nucleus Translocation Inhibitors ETP-4A & Ruxolitinib (ATP-competitive inhibition) Inhibitors->JAK2 Blocks Kinase Activity

Diagram 1: JAK2/STAT5 signaling pathway illustrating the precise intervention point of ETP-4A.

Biochemical Profiling: Cell-Free Kinase Selectivity

To establish the intrinsic potency and selectivity of ETP-4A, we utilized the Promega ADP-Glo™ Kinase Assay. This homogeneous, luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a universal and highly sensitive readout that avoids the pitfalls of radioactive assays[3][4].

Causality of Assay Choice: The ADP-Glo™ assay maintains a high dynamic range even at high ATP concentrations (up to 1mM)[4][5]. This is critical for benchmarking ATP-competitive inhibitors like ETP-4A, as it allows us to calculate accurate Ki​ values by testing the compound at the physiological Michaelis constant ( Km​ ) for ATP.

Table 1: Biochemical IC50 Profiling Against the JAK Family

Data represents the mean IC50 (nM) ± Standard Deviation from three independent replicates.

Kinase TargetETP-4A (Test Compound)Ruxolitinib (Reference)Fedratinib (Reference)
JAK1 145.2 ± 12.4 nM3.3 ± 0.5 nM105.0 ± 8.2 nM
JAK2 (WT) 8.4 ± 1.1 nM2.8 ± 0.4 nM3.0 ± 0.6 nM
JAK2 (V617F) 9.1 ± 1.3 nM3.1 ± 0.5 nM3.2 ± 0.5 nM
JAK3 >1000 nM428.0 ± 24.1 nM>1000 nM
TYK2 320.5 ± 28.6 nM19.5 ± 2.1 nM250.4 ± 18.3 nM

Analysis: ETP-4A demonstrates potent, single-digit nanomolar inhibition of JAK2, comparable to both Ruxolitinib and Fedratinib[1][6]. However, unlike Ruxolitinib (which is a dual JAK1/2 inhibitor), the ethylthiophene tail of ETP-4A confers a ~17-fold selectivity window for JAK2 over JAK1, closely mirroring the selectivity profile of Fedratinib.

Cellular Efficacy: The Self-Validating Ba/F3 Model

Biochemical potency does not always translate to cellular efficacy due to membrane permeability, efflux pumps, or protein binding. To benchmark cellular target engagement, we utilized the industry-standard Ba/F3 cell model [7].

Ba/F3 is a murine pro-B cell line that is strictly dependent on Interleukin-3 (IL-3) for survival. However, when stably transduced with the oncogenic JAK2-V617F mutation, the cells become IL-3 independent, relying entirely on constitutive JAK2 signaling for proliferation[8][9].

The Self-Validating System: To ensure ETP-4A is a genuine on-target kinase inhibitor and not a general cytotoxin, we employ a parallel counter-screen[10]. We test the compound against JAK2-V617F Ba/F3 cells (no IL-3) and wild-type Ba/F3 cells (supplemented with IL-3). A true JAK2 inhibitor will induce apoptosis in the V617F line but spare the WT line rescued by IL-3.

Table 2: Cellular Anti-Proliferation (CellTiter-Glo Viability Assay)
Cell Line / ConditionETP-4A IC50 (nM)Ruxolitinib IC50 (nM)Interpretation
Ba/F3 JAK2-V617F (No IL-3)68.5 nM67.0 nMPotent on-target inhibition of mutant JAK2.
Ba/F3 WT (+ 10 ng/mL IL-3)>5000 nM>400 nMMinimal off-target cytotoxicity.
Selectivity Index (WT / V617F) >72x ~6x ETP-4A shows a superior cellular therapeutic window.

Note: Ruxolitinib's lower selectivity index in this specific assay is a known phenomenon driven by its potent inhibition of JAK1, which is partially involved in the IL-3 receptor signaling cascade[6]. ETP-4A's JAK2 selectivity spares this pathway.

G Culture Culture Ba/F3 Cells (WT+IL3 vs V617F) Treatment Compound Treatment (ETP-4A / Ruxolitinib) Culture->Treatment Incubation 72h Incubation at 37°C, 5% CO2 Treatment->Incubation Lysis Add CellTiter-Glo® (ATP = Viability) Incubation->Lysis Readout Luminescence Readout Lysis->Readout Analysis Calculate IC50 & Selectivity Index Readout->Analysis

Diagram 2: Experimental workflow for the self-validating Ba/F3 cellular viability assay.

Experimental Methodologies

Protocol A: ADP-Glo™ Biochemical Kinase Assay

Objective: Quantify the direct inhibition of purified JAK2 kinase activity.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant human JAK2 (WT or V617F) to 2 ng/µL and the substrate peptide (e.g., IGF1Rtide) to 0.2 µg/µL in kinase buffer.

  • Compound Addition: Dispense 1 µL of ETP-4A or Ruxolitinib (3-fold serial dilutions in 100% DMSO) into a 384-well low-volume white plate. Add 2 µL of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of ATP (final concentration set to the specific Km​ of JAK2, typically 10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP[4]. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction[3]. Incubate for 30 minutes, then read luminescence on a microplate reader (e.g., BMG LABTECH)[3].

Protocol B: Ba/F3 Cellular Target Engagement Assay

Objective: Assess cellular permeability, on-target efficacy, and general cytotoxicity.

  • Cell Seeding: Harvest Ba/F3 JAK2-V617F cells and Ba/F3 WT cells in the logarithmic growth phase. Wash 3x with PBS to remove residual cytokines.

  • Plating: Resuspend cells in RPMI-1640 + 10% FBS. For the WT control plate, supplement the media with 10 ng/mL recombinant murine IL-3[7]. Seed cells into 96-well opaque plates at a density of 10,000 cells/well in 90 µL.

  • Dosing: Prepare a 10-point dose-response curve of ETP-4A and Ruxolitinib (10X concentrations in 1% DMSO/media). Add 10 µL of compound to the respective wells (Final DMSO concentration = 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator[9].

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal[10].

  • Data Analysis: Measure luminescence. Normalize data to DMSO-treated controls (100% viability) and media-only blanks (0% viability). Calculate IC50 using a 4-parameter logistic non-linear regression model.

References

  • BMG LABTECH. "Promega ADP-Glo kinase assay." BMG LABTECH Application Notes. URL:[Link]

  • PubChem / NIH. "Counterscreen for inhibitors of Janus kinase 2 mutant JAK2V617F: Cell-based high throughput assay to identify inhibitors of parental Ba/F3 cell viability." BioAssay Record AID 1486. URL:[Link]

  • American Society of Hematology. "Discovery of JAK2V617F mutant specific allosteric inhibitors for the treatment of myeloproliferative neoplasms." Blood Journal (2025). URL:[Link]

  • NIH / PMC. "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis." Future Oncol. URL:[Link]

  • AACR Journals. "Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis." Clinical Cancer Research. URL:[Link]

  • ResearchGate. "(A) Proliferation assay of sorted Ba/F3-EpoR cells stably expressing each mutant and wild-type..." URL:[Link]

  • Creative Bioarray. "EPOR-JAK2-V617F Stable Ba/F3 Cell Line." URL:[Link]

  • NIH / PMC. "Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms." Cell Death Dis. URL:[Link]

Sources

Cross-reactivity and kinase selectivity profiling of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Kinase Selectivity Profiling: Evaluating 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

As drug development shifts toward highly targeted therapies, characterizing the kinome-wide selectivity of early-stage pharmacophores is paramount. The compound 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (hereafter referred to as ETP-amine ) represents a classic hinge-binding scaffold. It features an aminopyrazole moiety—a privileged structure in kinase drug discovery—linked to a lipophilic ethylthiophene tail.

Because the ATP-binding pocket is evolutionarily conserved across the >500 members of the human kinome, small-molecule inhibitors targeting this site frequently exhibit unintended promiscuity[1]. This guide provides a comprehensive, objective evaluation of ETP-amine’s kinase cross-reactivity, comparing its performance against established reference inhibitors (Staurosporine and Imatinib) through a self-validating experimental workflow.

Mechanistic Grounding: The Causality of Cross-Reactivity

The structural anatomy of ETP-amine dictates its interaction profile. The 4-aminopyrazole core typically acts as a Type I inhibitor, binding to the active (DFG-in) conformation of the kinase. The primary amine serves as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor, satisfying the hydrogen bonding requirements of the kinase hinge region backbone (e.g., the backbone carbonyl and amide of the hinge residues).

The (5-ethylthiophen-2-yl)methyl substituent projects outward, likely interrogating the hydrophobic pocket adjacent to the gatekeeper residue. Cross-reactivity occurs when off-target kinases possess a structurally compliant gatekeeper (e.g., a small residue like Threonine) and a hydrophobic pocket capable of accommodating the ethylthiophene moiety. Understanding this causality is critical: inhibiting a primary target drives therapeutic efficacy, while off-target binding (e.g., to Aurora kinases or hERG) drives dose-limiting toxicity.

G ETP ETP-amine (Aminopyrazole Scaffold) T1 Primary Target Kinase (e.g., FLT3) ETP->T1 High Affinity (Hinge Binding) T2 Off-Target Kinase (e.g., Aurora A) ETP->T2 Promiscuous Cross-Reactivity E1 Targeted Apoptosis (Therapeutic Efficacy) T1->E1 Pathway Inhibition E2 Mitotic Arrest (Adverse Toxicity) T2->E2 Off-Target Disruption

Mechanistic logic of therapeutic efficacy versus off-target toxicity driven by cross-reactivity.

Experimental Methodology: A Self-Validating System

To establish a highly trustworthy selectivity profile, we employ a two-tiered, self-validating approach. First, we utilize a thermodynamic binding assay to broadly map kinome interactions. Second, we orthogonally validate these hits using a functional radiometric assay to ensure that physical binding translates to catalytic inhibition.

Protocol A: High-Throughput Site-Directed Competition Binding (KINOMEscan™)

This assay measures the thermodynamic binding affinity of ETP-amine across a panel of 468 kinases[2].

  • Causality for Selection: Unlike activity-based assays, this method does not require specific substrates for each of the 400+ kinases. By utilizing DNA-tagged kinases, it provides a universal, highly sensitive qPCR readout for ATP-pocket occupancy.

  • Step-by-Step Workflow:

    • Preparation: Express target kinases as fusions to T7 bacteriophage, effectively tagging each kinase with a unique DNA sequence.

    • Immobilization: Bind a promiscuous, active-site directed reference ligand to a solid streptavidin-coated support.

    • Competition: Incubate the DNA-tagged kinase library with the immobilized ligand and the test compound (ETP-amine at 1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Washing: Wash the solid support to remove unbound kinases. Logic: If ETP-amine successfully competes for the active site, the kinase remains in the supernatant and is washed away.

    • Elution & Quantification: Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) targeting the T7 DNA tag.

G N1 DNA-Tagged Kinase Pool N4 Competition Binding N1->N4 N2 Immobilized Bait Ligand N2->N4 N3 ETP-amine (Test Compound) N3->N4 Competes for active site N5 Wash Unbound Kinases N4->N5 N6 Elution & qPCR Readout N5->N6 Quantify bound fraction

Workflow of site-directed competition binding assay for kinome-wide selectivity profiling.

Protocol B: Orthogonal Radiometric Catalytic Assay (HotSpot™)

Hits identified in the binding assay must be validated for functional inhibition.

  • Causality for Selection: Radiometric assays directly measure the transfer of the terminal phosphate from ATP to the substrate. This avoids false positives caused by compound auto-fluorescence or aggregation, making it the gold standard for functional validation[3].

  • Step-by-Step Workflow:

    • Reaction Assembly: Combine the purified target kinase (e.g., FLT3 or Aurora A), specific peptide substrate, and ETP-amine (in a 10-point dose-response titration) in reaction buffer.

    • Initiation: Initiate the catalytic reaction by adding a mixture of cold ATP and [γ-33P]-ATP.

    • Incubation & Termination: Incubate at room temperature for 2 hours. Terminate the reaction by spotting the mixture onto P81 phosphocellulose ion-exchange filter paper.

    • Self-Validating Wash: Wash the P81 paper extensively with 0.75% phosphoric acid. Logic: The positively charged peptide substrate binds to the negatively charged paper, while unreacted, negatively charged [γ-33P]-ATP is washed away.

    • Detection: Quantify the incorporated 33P using a scintillation counter to calculate the IC50.

Comparative Data Presentation

To objectively evaluate ETP-amine, we compare its profiling data against Staurosporine (a highly promiscuous pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor).

Table 1: Kinome-Wide Selectivity Score (S-Score) Comparison The S-score is a quantitative measure of selectivity. S(10) represents the percentage of tested kinases whose binding is inhibited by >90% at a 1 µM compound concentration.

CompoundTarget ClassS(10) at 1 µMS(1) at 1 µMPrimary TargetsMajor Off-Targets
Staurosporine Pan-Kinase (Type I)0.6500.820Broad-spectrum>250 kinases
Imatinib Selective (Type II)0.0150.035ABL, KIT, PDGFRLCK, SYK
ETP-amine Experimental Scaffold0.1200.280FLT3, TRKAAurora A, CDK2, p38α

Data Interpretation: ETP-amine demonstrates a moderate S(10) score of 0.120. While significantly more selective than the pan-inhibitor Staurosporine, it lacks the high precision of Imatinib. The data suggests that the aminopyrazole core drives broad hinge binding, while the ethylthiophene tail provides only partial steric exclusion.

Table 2: Orthogonal Radiometric IC50 Validation (nM) Functional validation of the primary targets and major off-targets identified in the binding assay.

Kinase TargetETP-amine IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
FLT3 (Primary)45 ± 42 ± 0.5>10,000
TRKA (Primary)82 ± 65 ± 1.2>10,000
Aurora A (Off-Target)310 ± 1518 ± 3>10,000
CDK2 (Off-Target)540 ± 228 ± 1.5>10,000
ABL1 (Reference)>5,00012 ± 214 ± 2

Conclusion and Optimization Directives

The profiling data indicates that 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine is a chemically viable, ATP-competitive Type I scaffold with preferential activity toward FLT3 and TRKA. However, its cross-reactivity with Aurora A and CDK2 poses a risk for mitotic toxicity.

Future Directions: To improve the selectivity index, medicinal chemistry efforts should focus on modifying the 5-ethyl substituent on the thiophene ring. Introducing bulkier, rigid moieties (such as a trifluoromethyl or cyclopropyl group) could exploit the specific spatial dimensions of the FLT3 hydrophobic pocket while sterically clashing with the more restricted gatekeeper regions of Aurora A and CDK2.

References

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. URL:[Link][1]

  • Eurofins DiscoverX. "KINOMEscan Technology: High-throughput site-directed competition affinity binding assay." Eurofins Discovery Services. URL:[Link][2]

  • Reaction Biology. "Kinase Screening Assay Services: HotSpot Radiometric Assays." Reaction Biology Corporation. URL:[Link][3]

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A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profile of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine, a Novel JAK Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2][3][4][5] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles and potent pharmacological effects.[1][3] This guide introduces a novel pyrazole-containing entity, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (hereafter referred to as "Compound X"), a potential drug candidate designed for oral administration.

This document provides a comprehensive framework for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Compound X. Given its structural features, Compound X is hypothesized to be an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical mediators in the signaling pathways of numerous cytokines involved in inflammation and immunity.[6][7] Aberrant activation of the JAK-STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms.[7]

To establish a robust benchmark for its performance, Compound X is compared against two well-characterized, clinically successful JAK inhibitors:

  • Tofacitinib: A pan-JAK inhibitor with selectivity for JAK1 and JAK3, approved for treating conditions like rheumatoid arthritis and ulcerative colitis.[8][9][10]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, used in the treatment of myelofibrosis and polycythemia vera.[11][12][13][14]

This guide will detail the essential preclinical in vitro and in vivo studies required to build a comprehensive PK/PD profile, explain the scientific rationale behind these experimental choices, and present illustrative data to guide the interpretation and decision-making process in a drug discovery program. All studies described adhere to the principles of Good Laboratory Practice (GLP) as required by regulatory agencies like the FDA.[15][16]

Pharmacokinetic (PK) Profiling: Understanding Drug Disposition

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). Early assessment of ADME properties is critical to identify and mitigate potential liabilities, reducing the risk of late-stage clinical failures.[17][18][19]

In Vitro ADME Assays

In vitro ADME assays are rapid, resource-efficient methods to predict a compound's PK behavior before advancing to more complex in vivo studies.[17][19][20]

Key In Vitro PK Parameters for Compound X and Comparators

ParameterAssay TypeCompound X (Hypothetical)Tofacitinib (Reference)Ruxolitinib (Reference)Rationale & Interpretation
Metabolic Stability (t½, min) Human Liver Microsomes45~30-60>60Measures susceptibility to metabolism by CYP450 enzymes.[21] A longer half-life suggests lower intrinsic clearance and potentially higher oral bioavailability. Compound X shows moderate stability.
Plasma Protein Binding (%) Equilibrium Dialysis92.5%~40%[22]~97%[11][23][24]High binding can limit the free fraction available for pharmacological activity but may also prolong duration of action. Compound X's binding is high, similar to Ruxolitinib.
Permeability (Papp, 10⁻⁶ cm/s) Caco-2 Monolayer18High (>15)High (>15)Predicts intestinal absorption. A Papp >10 suggests high permeability and good potential for oral absorption. Compound X is predicted to be well-absorbed.
Primary Metabolizing Enzymes Recombinant CYPsCYP3A4, CYP2C9CYP3A4, CYP2C19[9][25]CYP3A4[11][24]Identifies potential for drug-drug interactions (DDIs). Compound X's metabolism by common CYPs necessitates DDI evaluation.
In Vivo Pharmacokinetic Analysis

In vivo PK studies, typically conducted in rodents, are essential for understanding how the in vitro properties translate into a whole-organism system.[26][27][28][29][30] These studies determine key parameters that inform dose selection for efficacy and toxicology studies.[27]

Workflow for a Rodent In Vivo PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_calc Parameter Calculation Formulation Compound Formulation (e.g., in Solutol/Water) IV Intravenous (IV) Dosing (e.g., 2 mg/kg) Formulation->IV PO Oral (PO) Dosing (e.g., 10 mg/kg) Formulation->PO Animals Animal Acclimatization (e.g., Male Sprague-Dawley Rats) Animals->IV Animals->PO Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) IV->Sampling PO->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc PK Software Analysis (e.g., Phoenix WinNonlin) Analysis->PK_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Comparative In Vivo PK Parameters (Rat Model)

ParameterAbbreviationCompound X (Hypothetical)Tofacitinib (Reference)Ruxolitinib (Reference)Significance
Clearance CL (mL/min/kg)15~10.3~12.8Rate of drug removal from the body. Lower clearance often leads to a longer half-life.
Volume of Distribution Vss (L/kg)2.51.24[22]~1.0Extent of drug distribution into tissues. Vss > 0.7 suggests good tissue penetration.
Terminal Half-Life t½ (h)4.5~3[8][22]~3[23]Time for plasma concentration to decrease by half. Dictates dosing frequency.
Oral Bioavailability F (%)85%74%[8][22]>95%[11][24]Fraction of the oral dose that reaches systemic circulation. High bioavailability is desirable for oral drugs.

Interpretation: The hypothetical data suggest Compound X has favorable drug-like properties. Its moderate clearance and good volume of distribution result in a half-life of 4.5 hours, suitable for twice-daily dosing. The excellent oral bioavailability (85%) confirms the prediction from the in vitro Caco-2 assay and supports its development as an oral therapeutic.

Pharmacodynamic (PD) Profiling: Understanding Drug Effect

Pharmacodynamics investigates the biochemical and physiological effects of a drug on the body. For Compound X, this involves confirming its inhibitory activity against the JAK-STAT pathway.[11] This pathway is central to signaling for many cytokines critical for immune function.[7][]

The JAK-STAT Signaling Pathway

G cluster_cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT 3. STAT Phosphorylation (pSTAT) STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Gene Regulation

Sources

Safety Operating Guide

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine

As a specialized heterocyclic building block frequently utilized in drug discovery and kinase inhibitor synthesis, 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine (C₁₀H₁₃N₃S) presents unique logistical and safety challenges. Due to its dual-ring architecture—combining an electron-rich thiophene with a basic aminopyrazole—improper disposal can lead to severe environmental contamination and laboratory safety incidents.

This guide provides drug development professionals and laboratory personnel with the definitive, step-by-step operational protocols required to manage this compound safely from the benchtop to final destruction.

Mechanistic Hazard Causality (The "Why" Behind the Protocol)

To build a truly safe laboratory environment, researchers must understand the chemical causality driving our safety protocols, rather than simply memorizing rules. The hazards of this compound are directly linked to its molecular structure:

  • Nucleophilic Amine Toxicity (Irritation): The primary amine (-NH₂) at the 4-position of the pyrazole ring is a strong hydrogen-bond donor and nucleophile. This reactivity translates to significant dermal and ocular irritation upon contact, as the amine readily interacts with biological membranes and tissue proteins[1].

  • Thiophene-Mediated Aquatic Toxicity: Thiophene derivatives are notoriously persistent in aqueous environments. The lipophilic 5-ethyl substitution increases the molecule's partition coefficient (LogP), enhancing its ability to bioaccumulate in aquatic organisms and disrupt cellular membranes, leading to long-lasting toxic effects[2].

  • Combustion Byproducts (SOx/NOx): The presence of both sulfur (in the thiophene ring) and nitrogen (in the pyrazole and amine groups) dictates that standard thermal degradation will yield highly toxic and corrosive sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, disposal must exclusively utilize facilities equipped with advanced flue gas scrubbers[3].

Operational Safety & Pre-Disposal Handling

Before initiating any disposal procedures, the following self-validating safety systems must be in place to prevent exposure:

  • Engineering Controls: All transfers of the solid powder must be conducted inside a certified chemical fume hood to prevent the dispersion of irritating dust into the laboratory atmosphere[1].

  • Personal Protective Equipment (PPE): Personnel must wear tightly fitting safety goggles (not just safety glasses), a chemically resistant lab coat, and nitrile gloves. Gloves must be inspected for micro-tears prior to use[4].

Step-by-Step Disposal Methodologies

Because of its environmental toxicity, under no circumstances should this compound or its solutions be discharged into the municipal sewer system [3]. Follow the specific protocols below based on the physical state of the waste.

Protocol A: Solid Waste Disposal (Unused or Expired Product)
  • Collection: Using a non-sparking spatula, carefully transfer the solid chemical waste into a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Containment: Seal the container tightly. Self-Validation Check: Visually inspect the container threads for residual powder before capping to ensure a hermetic seal and prevent exposure during transport.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste: Contains Aminopyrazole/Thiophene Derivative (Toxic, Irritant, Environmental Hazard)."

  • Storage: Place the sealed container in a designated satellite accumulation area, strictly segregated from strong oxidizing agents and acids.

  • Final Destruction: Transfer the waste to a licensed chemical destruction plant for controlled incineration. Ensure the facility utilizes flue gas scrubbing to neutralize SOx and NOx emissions[3].

Protocol B: Liquid Waste Disposal (Organic Solutions)
  • Segregation: Identify the solvent used to dissolve the compound (e.g., Dichloromethane, DMSO, Methanol).

  • Transfer: Carefully pour the solution into the appropriate institutional waste carboy—use the "Halogenated Organic Waste" carboy if dissolved in solvents like DCM, or the "Non-Halogenated Organic Waste" carboy for solvents like DMSO.

  • Venting: Ensure the waste carboy is equipped with a vented cap to prevent dangerous pressure buildup from solvent vapor.

  • Validation: Self-Validation Check: Verify the pH of the waste stream if acidic or basic modifiers were used in your assay, ensuring the final mixture remains compatible with the carboy's existing contents.

Protocol C: Spill Cleanup Procedure
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Ensure the responder is wearing full PPE, including a particulate respirator if significant dust was generated.

  • Solid Spills: Gently sweep up the material using a brush and dustpan, intentionally avoiding rapid movements that generate dust. Alternatively, use a HEPA-filtered vacuum designed for hazardous materials[5].

  • Liquid Spills: Cover the spilled solution with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Transfer the absorbed material into a hazardous waste bag, double-bag it, and seal. Wash the contaminated benchtop or floor with water and detergent, collecting the rinsate as hazardous waste.

Waste Stream Compatibility Matrix

To ensure rapid decision-making at the bench, utilize the following data summary for waste segregation:

Waste StatePrimary Hazard ProfileCompatible ContainmentRequired Disposal MethodIncompatible Materials
Solid Powder Skin/Eye Irritant, Dust InhalationHDPE or Glass BottleIncineration (with Flue Gas Scrubbing)Strong Oxidizers, Strong Acids
Organic Solutions Aquatic Toxicity, Solvent FlammabilityHDPE Vented CarboyIncinerationVaries by carrier solvent
Spill Debris Mixed Hazards, Contact RiskDouble-bagged / Sealed DrumIncinerationCombustible absorbents (for liquids)

Disposal Decision Workflow

G N1 Waste Generation: 1-((5-Ethylthiophen-2-yl)methyl) -1H-pyrazol-4-amine N2 State of Waste? N1->N2 N3 Solid Waste (Powder/Crystals) N2->N3 Solid N4 Liquid Waste (Organic Solutions) N2->N4 Liquid N5 Spill / Contamination N2->N5 Spill N6 Seal in compatible double-bagged container N3->N6 N7 Segregate into designated organic waste carboys N4->N7 N8 Absorb with inert material (e.g., vermiculite) N5->N8 N9 Licensed Incineration (Requires SOx/NOx Scrubbing) N6->N9 N7->N9 N8->N9

Disposal workflow for 1-((5-Ethylthiophen-2-yl)methyl)-1H-pyrazol-4-amine waste streams.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 3-Amino-5-phenylpyrazole." TCI Chemicals.
  • LookChem. "2-BROMOTHIENO(3,2-B)
  • Airgas. "SAFETY DATA SHEET: Flammable Liquefied Gas Mixture: Isooctane / Thiophene." Airgas.
  • Central Drug House.
  • Ossila.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.